Technical Documentation Center

5-(Azetidin-3-yl)pyrimidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Azetidin-3-yl)pyrimidine hydrochloride
  • CAS: 1236791-88-0

Core Science & Biosynthesis

Foundational

5-(Azetidin-3-yl)pyrimidine Hydrochloride: A Privileged Scaffold for Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, -hybridized molecules to three-dimensional, -rich architectures is a proven strategy for improving clinical success rates. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar,


-hybridized molecules to three-dimensional, 

-rich architectures is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently leverage small aliphatic rings to rescue stalled hit-to-lead campaigns. 5-(Azetidin-3-yl)pyrimidine hydrochloride has emerged as a highly versatile, privileged building block. By combining the conformationally restricted azetidine ring with the universally recognized pyrimidine pharmacophore, this compound allows chemists to precisely modulate physicochemical properties, improve metabolic stability, and direct exit vectors with high fidelity[1][2].

This technical guide provides an in-depth analysis of the structural logic, physicochemical profiling, and validated experimental workflows for integrating 5-(azetidin-3-yl)pyrimidine hydrochloride into drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

The utility of 5-(azetidin-3-yl)pyrimidine lies in its dual-component architecture. The pyrimidine ring serves as an excellent hydrogen-bond acceptor, frequently utilized to anchor molecules within the hinge region of kinases[3]. Conversely, the azetidine ring acts as a highly efficient bioisostere for larger saturated heterocycles (like pyrrolidine or piperidine), reducing the overall molecular weight and lipophilicity (logP) while maintaining a rigid, linear exit vector from the 3-position[2][4].

The compound is commercially supplied as a hydrochloride salt. This salt form is critical for benchtop stability, preventing the atmospheric oxidation of the secondary amine and dramatically improving its solubility in polar protic solvents[5][6].

Quantitative Data Summary
ParameterSpecification
Chemical Name 5-(Azetidin-3-yl)pyrimidine hydrochloride
CAS Number 1255531-16-8[5][6]
Molecular Formula (Salt) C₇H₁₀ClN₃[5]
Molecular Weight (Salt) 171.63 g/mol [6]
Molecular Formula (Free Base) C₇H₉N₃
Molecular Weight (Free Base) 135.17 g/mol
Topological Polar Surface Area ~37.8 Ų (Free base equivalent)
Ring Architecture Bicyclic (Non-fused

-

system)

Medicinal Chemistry Rationale: The Logic of Azetidine Integration

The decision to incorporate 5-(azetidin-3-yl)pyrimidine into a core scaffold is driven by strict structure-activity relationship (SAR) causality[1].

  • Increasing Fraction

    
     (
    
    
    
    ):
    High
    
    
    character often leads to poor aqueous solubility and promiscuous off-target binding (e.g., hERG toxicity). The azetidine ring introduces critical
    
    
    character, disrupting molecular flatness and improving the pharmacokinetic (PK) profile[2][7].
  • Conformational Restriction & Vector Projection: Unlike flexible alkyl chains, the 3-substituted azetidine projects the pyrimidine ring at a highly predictable, rigid angle. This minimizes the entropic penalty upon binding to the target protein, directly translating to increased biochemical potency[4].

  • Reduced Basicity: The four-membered azetidine ring alters the orbital hybridization of the nitrogen atom, slightly reducing its basicity compared to piperidine. This can improve oral bioavailability and membrane permeability[1].

OptimizationLogic N1 Planar sp2-Rich Scaffold (High logP, Poor PK) N2 Identify Structural Liability (Metabolic Instability) N1->N2 N3 Bioisosteric Replacement (Insert Azetidine Scaffold) N2->N3 N4 Vector Alignment (Pyrimidine at 3-Position) N3->N4 N5 Optimized Lead Compound (High Fsp3, Improved Solubility) N4->N5

Figure 1: Hit-to-Lead optimization logic utilizing azetidine bioisosteric replacement.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

The secondary amine of the azetidine ring is an excellent nucleophile for SₙAr reactions with activated aryl or heteroaryl halides[8].

Causality & Design: Because the starting material is an HCl salt, it must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the electrophile.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial, add 5-(azetidin-3-yl)pyrimidine HCl (1.2 equiv.) and the target heteroaryl chloride (1.0 equiv.).

  • Solvation & Free-Basing: Suspend the mixture in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) dropwise at room temperature. Validation Check: The cloudy suspension should become more homogenous as the free base is generated.

  • Coupling: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 4–12 hours.

  • Monitoring: Monitor the consumption of the electrophile via LC-MS. The rigid azetidine nitrogen will couple cleanly, typically showing a single major product mass (

    
    ).
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

SNArWorkflow S1 Step 1: Reagent Preparation (Azetidine HCl + Electrophile) S2 Step 2: In Situ Free-Basing (Add 3.0 eq DIPEA in DMF) S1->S2 S3 Step 3: Nucleophilic Attack (Heat to 80-100 °C, 4-12h) S2->S3 S4 Step 4: Reaction Monitoring (LC-MS / TLC Aliquot Check) S3->S4 S5 Step 5: Aqueous Workup (EtOAc Extraction, Brine Wash) S4->S5 S6 Step 6: Purification & Validation (Flash Chromatography & NMR) S5->S6

Figure 2: Experimental workflow for the SNAr coupling of 5-(azetidin-3-yl)pyrimidine HCl.

Protocol B: Buchwald-Hartwig Amination

For unactivated aryl halides where SₙAr is thermodynamically unfeasible, palladium-catalyzed cross-coupling is required[4].

Causality & Design: Azetidines are susceptible to ring-opening or


-hydride elimination under standard cross-coupling conditions. Utilizing a bulky biaryl phosphine ligand (e.g., BrettPhos or XPhos) accelerates the reductive elimination step, safely bypassing these decomposition pathways[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 5-(azetidin-3-yl)pyrimidine HCl (1.5 equiv.), aryl bromide (1.0 equiv.), Pd₂dba₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (3.0 equiv.).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Reaction: Add anhydrous, degassed Toluene or Dioxane. Heat at 90 °C for 12 hours.

  • Validation: The reaction mixture will turn from deep red/purple to a pale yellow/brown precipitate, indicating the active catalytic cycle.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Analytical Validation Standards

To ensure the structural integrity of the synthesized intermediates, the following analytical signatures must be confirmed:

  • LC-MS: The target mass must reflect the displacement of the halogen (in SₙAr) or the cross-coupling product. Ensure the ionization method (ESI+) is optimized for the pyrimidine moiety.

  • ¹H-NMR (400 MHz, DMSO-d₆): The azetidine protons typically appear as distinct multiplets. The protons at the 2- and 4-positions of the azetidine ring are diastereotopic and will present as complex signals between

    
     3.5 – 4.5 ppm, while the pyrimidine aromatic protons will present sharply downfield (
    
    
    
    8.5 – 9.2 ppm)[8].

References

Sources

Exploratory

Technical Guide: Azetidine-Pyrimidine Scaffolds for Medicinal Chemistry Lead Optimization

Executive Summary The integration of azetidine-pyrimidine scaffolds represents a high-value strategy in modern lead optimization, specifically designed to address the "Escape from Flatland" challenge. While pyrimidines s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of azetidine-pyrimidine scaffolds represents a high-value strategy in modern lead optimization, specifically designed to address the "Escape from Flatland" challenge. While pyrimidines serve as privileged structures for kinase inhibition and GPCR ligand binding, their inherent planarity often leads to poor solubility and non-specific binding. The azetidine ring—a strained, four-membered saturated heterocycle—acts as a critical structural modulator.[1]

This guide details the technical deployment of this scaffold to:

  • Increase Fsp³ Fraction: Enhancing solubility and reducing lipophilicity (LogD).

  • Control Vectorality: Utilizing the puckered conformation of azetidine (angle ~28°) to project substituents into novel chemical space distinct from pyrrolidine or piperidine analogs.

  • Modulate Basicity: Tuning the pKa of the pyrimidine-linked nitrogen to optimize permeability and metabolic stability.

Structural Rationale & Pharmacophore Design[2]

The "Escape from Flatland" Imperative

Traditional drug discovery heavily favored planar aromatic systems, leading to attrition due to poor physicochemical properties. The incorporation of azetidine increases the fraction of sp³-hybridized carbons (


), a metric directly correlated with clinical success.
  • Solubility: The aliphatic character of azetidine disrupts planar stacking of pyrimidine cores, significantly improving aqueous solubility.

  • Metabolic Stability: Unlike larger rings (piperidine), the high strain energy of azetidine (~26 kcal/mol) can paradoxically improve metabolic stability by altering the electronics of the nitrogen lone pair, making it less available for oxidation, provided the C3 position is protected.

Vector Positioning and Conformational Restriction

The azetidine ring exists in a puckered conformation. When coupled to a pyrimidine at the N1 position, the C3-substituents are projected at a distinct angle compared to the planar orientation of a phenyl ring or the chair conformation of a piperidine.

  • Exit Vectors: This rigidification allows for precise probing of solvent-exposed pockets or deep hydrophobic clefts in the target protein (e.g., the ATP-binding site of kinases).

  • Bioisosterism: Azetidines are often deployed as bioisosteres for gem-dimethyl groups or carbonyls, reducing lipophilicity while maintaining steric bulk.

Synthetic Methodologies

The construction of azetidine-pyrimidine scaffolds typically relies on Nucleophilic Aromatic Substitution (


)  or Buchwald-Hartwig Cross-Coupling . The 

approach is preferred for electron-deficient pyrimidines (e.g., 2- or 4-chloropyrimidines).
Reaction Workflow Visualization

The following diagram outlines the standard synthetic logic, including critical decision points for substituent selection to avoid ring opening.

SyntheticWorkflow Start Chloropyrimidine Scaffold Step1 SnAr Coupling (Base, Heat) Start->Step1 Reagent Azetidine Salt (HCl/TFA) Reagent->Step1 Check Is Azetidine C3-Functionalized? Step1->Check PathA Deprotection (if N-Boc/Cbz) Check->PathA Protected Amine PathB Direct Functionalization Check->PathB Stable Substituent Risk Risk: Acidic Ring Opening PathA->Risk Strong Acid (HCl) Final Lead Candidate PathA->Final TFA/DCM (Controlled) PathB->Final Risk->Final Avoid

Figure 1: Synthetic workflow for Azetidine-Pyrimidine coupling highlighting the critical risk of acid-mediated ring opening.

Experimental Protocol: Coupling

Objective: Synthesis of N-(4-chloropyrimidin-2-yl)azetidine-3-carboxylic acid derivatives. Scope: Applicable to 2,4-dichloropyrimidine and functionalized azetidine salts.

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Azetidine-3-carboxylic acid methyl ester hydrochloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Nucleophile Addition: Add the azetidine salt in one portion.

  • Activation: Add DIPEA dropwise via syringe at 0°C to control the exotherm. The solution should turn slightly yellow.

  • Reaction:

    • Kinetic Control: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Thermodynamic Control: If the pyrimidine is electron-rich (deactivated), heat to 60–80°C. Monitor via LC-MS to ensure mono-substitution (typically at C4 first due to sterics/electronics, but C2 is possible depending on the substrate).

  • Workup (CRITICAL):

    • Dilute the reaction mixture with EtOAc.

    • Wash with saturated

      
        (3x) and Brine (1x). Note: Avoid acidic washes (e.g., 1M HCl) as strained azetidines can undergo ring-opening hydrolysis.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Validation Criteria
  • ¹H NMR: Look for the disappearance of azetidine NH protons and the shift of pyrimidine protons.

  • LC-MS: Confirm parent ion

    
    . Ensure no hydrolysis byproduct (
    
    
    
    ) is present.

Lead Optimization Strategies (SAR)

Once the scaffold is established, optimization focuses on the azetidine C3 position and the pyrimidine core.

The Azetidine Toolkit

Modifications at the C3 position of the azetidine ring are the primary driver for tuning physicochemical properties.[2]

Modification (C3)Effect on PropertyMechanism
Difluoro (

)

pKa,

Metabolic Stability
Inductive electron withdrawal reduces amine basicity; blocks C-H oxidation.
Hydroxyl (OH)

Solubility,

LogD
Introduces H-bond donor/acceptor; lowers lipophilicity.
O-Alkyl / Amine

Potency
Extends into solvent channel or interacts with specific residues (e.g., hinge region).
Spiro-cycles

Rigidity,

Selectivity
Restricts conformational freedom; locks vector.
Logic for Optimization

Use the following decision tree to guide substituent selection based on assay data.

OptimizationLogic Issue Lead Compound Issue? Prob1 High Clearance (Metabolic Instability) Issue->Prob1 Prob2 Low Solubility (High LogD) Issue->Prob2 Prob3 hERG Inhibition (Basic Amine) Issue->Prob3 Sol1 Block Metabolic Hotspot: Add 3,3-difluoro or 3-methyl Prob1->Sol1 Sol2 Increase Polarity: Add 3-hydroxy or 3-amino Prob2->Sol2 Sol3 Reduce Basicity: Add EWG (F, CN) to Azetidine or Pyrimidine Prob3->Sol3

Figure 2: Decision logic for optimizing Azetidine-Pyrimidine leads based on ADME-Tox liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4] Journal of Medicinal Chemistry.[3][5] [Link]

  • Stephens, C. E., et al. (2001). Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.[6] (Standard reference for SnAr on pyrimidines).

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Piotrowski, D. W. (2012). Application of Azetidines in Drug Discovery. ACS Medicinal Chemistry Letters.[6] [Link]

Sources

Foundational

5-(Azetidin-3-yl)pyrimidine as a privileged scaffold in drug discovery

The following technical guide details the utility, synthesis, and application of the 5-(azetidin-3-yl)pyrimidine scaffold in modern drug discovery. Technical Guide for Medicinal Chemists & Drug Developers Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of the 5-(azetidin-3-yl)pyrimidine scaffold in modern drug discovery.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Rise of sp³-Rich Scaffolds

In the pursuit of novel therapeutics, the "flatland" problem—over-reliance on planar aromatic rings—has historically plagued drug discovery, leading to poor solubility and suboptimal pharmacokinetic (PK) profiles. The 5-(azetidin-3-yl)pyrimidine scaffold represents a strategic solution. By coupling the privileged kinase-binding pyrimidine core with the strained, sp³-rich azetidine ring, medicinal chemists can access a unique chemical space that balances potency with superior physicochemical properties.

This guide provides a comprehensive analysis of this scaffold, detailing its physicochemical advantages, validated synthetic protocols, and application in structure-activity relationship (SAR) optimization.

Physicochemical Profile & Bioisosterism

The 5-(azetidin-3-yl)pyrimidine scaffold acts as a high-value bioisostere for commonly used moieties such as 5-phenylpyrimidine (planar, lipophilic) and 5-(piperidin-4-yl)pyrimidine (flexible, higher MW).

Comparative Metrics

The incorporation of the azetidine ring at the 5-position of the pyrimidine introduces "vectorial" dimensionality while maintaining a low molecular weight.

Property5-Phenylpyrimidine5-(Piperidin-4-yl)pyrimidine5-(Azetidin-3-yl)pyrimidine Impact
Hybridization sp² (Planar)sp³ (Flexible)sp³ (Rigid/Strained) Improved metabolic stability; reduced "flatness".
LogP (Lipophilicity) ~2.5 (High)~0.8~0.24 Enhanced aqueous solubility; lower non-specific binding.
pKa (Basicity) Neutral~10.5~9.5 - 10.0 Tunable basicity for salt formation.
Ligand Efficiency (LE) ModerateModerateHigh Maximizes binding energy per heavy atom.
Metabolic Stability Prone to CYP oxidationProne to N-oxidationHigh Strained ring is often metabolically robust.
Structural Advantages
  • Conformational Rigidity: The 4-membered azetidine ring restricts the conformational ensemble compared to piperidine, potentially reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge region).

  • Exit Vector: The 3-position of azetidine projects substituents in a distinct vector compared to the 4-position of piperidine, allowing access to novel sub-pockets in the active site.

Synthetic Methodologies

Constructing the C(sp²)–C(sp³) bond between the electron-deficient pyrimidine and the strained azetidine ring is the critical synthetic challenge. The most robust method involves Palladium-catalyzed Cross-Coupling .

Validated Synthetic Route (Suzuki-Miyaura Strategy)

The standard approach utilizes a protected 3-iodoazetidine and a pyrimidine-5-boronic acid.

DOT Diagram: Synthetic Workflow

Synthesis Start1 N-Boc-3-iodoazetidine Step1 Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Start1->Step1 Start2 Pyrimidine-5-boronic acid Start2->Step1 Inter1 N-Boc-5-(azetidin-3-yl)pyrimidine Step1->Inter1 80-90°C, Dioxane/H2O Step2 Deprotection (TFA or HCl) Inter1->Step2 Final 5-(Azetidin-3-yl)pyrimidine (Salt) Step2->Final Func Functionalization (Amide coupling, SNAr) Final->Func SAR Expansion

Figure 1: Validated synthetic workflow for the construction of the 5-(azetidin-3-yl)pyrimidine core.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate.

Reagents:

  • tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Pyrimidine-5-boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the iodoazetidine, boronic acid, and cesium carbonate. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodide.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Expected Yield: 60–80%.[1]

    • Self-Validation Check: 1H NMR should show the characteristic pyrimidine protons (~9.1 ppm, ~8.7 ppm) and the azetidine multiplets (~4.0–4.5 ppm).

Alternative: Negishi Coupling

For substrates sensitive to base or requiring milder conditions, Negishi coupling using zinc reagents is a viable alternative.

  • Reagent: (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.

  • Partner: 5-Bromopyrimidine.

  • Catalyst: Pd(OAc)₂ / SPhos.

  • Advantage: Often higher yields for sterically hindered systems, though reagents are more moisture-sensitive.

Medicinal Chemistry Applications

Kinase Inhibitor Optimization

The pyrimidine ring is a "privileged" motif for binding to the ATP-binding hinge region of kinases (e.g., JAK, CDK, MAPK). The 5-position projects into the solvent-exposed region or the ribose pocket.

Case Study Logic: Replacing a phenyl group with azetidin-3-yl at the 5-position often results in:

  • Solubility Boost: The basic amine (after deprotection or functionalization) increases aqueous solubility.

  • Selectivity: The rigid azetidine can orient substituents to interact with specific residues (e.g., Asp or Glu) in the solvent front, potentially improving selectivity over homologous kinases.

DOT Diagram: SAR Decision Logic

SAR_Logic Problem Lead Compound (Poor Solubility / High LogP) Strategy Bioisosteric Replacement of 5-Phenyl Group Problem->Strategy OptionA Piperidine Analog Strategy->OptionA Standard OptionB Azetidine Analog (5-(Azetidin-3-yl)pyrimidine) Strategy->OptionB Advanced ResultA High Flexibilty Moderate Solubility OptionA->ResultA ResultB Rigid Vector Low LogP High LE OptionB->ResultB Target Optimized Clinical Candidate (e.g., JAK/STAT Inhibitor) ResultB->Target Improved PK/PD

Figure 2: Strategic logic for selecting the azetidine scaffold during lead optimization.

Emerging Therapeutic Areas
  • STAT3 Inhibitors: Recent studies have highlighted azetidine-containing amides as potent inhibitors of STAT3 DNA-binding activity, where the scaffold replaces larger hydrophobic groups to improve cellular permeability and metabolic stability.

  • Epigenetic Targets: The scaffold is increasingly utilized in inhibitors of histone demethylases, where the pyrimidine mimics the cytosine base.

References

  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem Technical Reports. Link

  • Cheekatla, S. R. (2026).[2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Organic Chemistry Portal. Link

  • ACS Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(AZETIDIN-3-YL)PYRIMIDINE HCL. Link

Sources

Exploratory

Difference between 5-(Azetidin-3-yl)pyrimidine HCl and dihydrochloride salts

Comparative Analysis of Monohydrochloride vs. Dihydrochloride Forms Executive Summary This technical guide provides a structural and physicochemical analysis of 5-(Azetidin-3-yl)pyrimidine salts.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Monohydrochloride vs. Dihydrochloride Forms

Executive Summary

This technical guide provides a structural and physicochemical analysis of 5-(Azetidin-3-yl)pyrimidine salts. For drug development professionals, the critical distinction lies in the protonation site hierarchy dictated by the vast difference in basicity between the azetidine (


) and pyrimidine (

) rings.

While the monohydrochloride (HCl) represents the thermodynamically stable form suitable for solid oral dosage forms, the dihydrochloride (2HCl) is a kinetic or "forced" salt form. The 2HCl variant typically exhibits extreme acidity in solution, high hygroscopicity, and thermal instability, making it challenging for formulation despite potential solubility advantages.

Part 1: Structural & Mechanistic Basis

The behavior of these salts is governed by the specific basicity of the nitrogen heterocycles involved. You must understand the


 landscape to control the stoichiometry.
The Basicity Gap

The molecule contains three nitrogen atoms, but they are not equivalent.

  • Primary Site (Azetidine): The azetidine nitrogen is an aliphatic, secondary amine in a strained 4-membered ring. With a

    
     of approximately 11.3 , it is highly basic and is the first site to accept a proton [1].
    
  • Secondary Sites (Pyrimidine): The two nitrogens in the pyrimidine ring are

    
     hybridized with lone pairs orthogonal to the 
    
    
    
    -system. Their basicity is drastically lower (
    
    
    ) due to the electron-deficient nature of the heteroaromatic ring [2].
Protonation States
  • Monohydrochloride (1:1): Protonation occurs exclusively at the azetidine nitrogen. The resulting salt is stable because the positive charge is well-localized on the most basic center.

  • Dihydrochloride (1:2): Requires forcing a second proton onto one of the pyrimidine nitrogens. Because the solution pH must be driven below 1.0 to achieve this, the second HCl molecule is loosely bound in the solid state (lattice-dependent) and prone to dissociation [3].

Visualization of Protonation Pathway

The following diagram illustrates the sequential protonation and the energy barrier involved in forming the dihydrochloride.

ProtonationPathway cluster_0 Stability Zone FreeBase Free Base (Neutral) MonoHCl Monohydrochloride (Stable Solid) FreeBase->MonoHCl + 1.0 eq HCl (Spontaneous, pKa ~11.3) DiHCl Dihydrochloride (Hygroscopic/Acidic) MonoHCl->DiHCl + Excess HCl (Forced, pKa ~1.3) DiHCl->MonoHCl Drying / Heating (Loss of HCl)

Figure 1: Protonation pathway showing the thermodynamic stability of the Mono-HCl versus the reversible/unstable nature of the Di-HCl form.

Part 2: Physicochemical Characterization[1]

The following data comparison highlights why the monohydrochloride is generally the preferred developable form.

Comparative Properties Table
PropertyMonohydrochloride (HCl)Dihydrochloride (2HCl)Impact on Development
Stoichiometry 1:1 (MW + 36.46 Da)1:2 (MW + 72.92 Da)Affects dose calculation accuracy.
Solution pH 4.5 – 6.0 (Weakly Acidic)< 2.0 (Strongly Acidic)2HCl requires buffering for parenteral use; may corrode equipment.
Hygroscopicity Low to ModerateHigh / Deliquescent2HCl requires strict humidity control (glovebox) during handling.
Thermal Stability Stable up to MPPotential HCl loss < 100°C2HCl may fail stability testing (disproportionation).
Solubility Good (Aqueous)Excellent (Aqueous)2HCl offers marginal solubility gain for significant stability cost.
The "Acid Salt" Risk

The dihydrochloride of a weak base like pyrimidine acts as a "carrier" for free acid. In solution, the second proton dissociates almost immediately.



This creates a solution equivalent to dissolving the monohydrochloride in dilute hydrochloric acid.

Part 3: Synthesis & Stoichiometry Control

To ensure batch-to-batch consistency, you must control the stoichiometry during salt formation.

Synthesis Protocol: Monohydrochloride (Target)

Objective: Isolate the stable 1:1 salt without contamination from the acidic 2HCl form.

  • Dissolution: Dissolve 5-(Azetidin-3-yl)pyrimidine free base in ethanol or isopropanol (IPA).

  • Acid Addition: Add 0.95 – 1.0 equivalents of HCl (using 1.25 M HCl in ethanol).

    • Critical Step: Do not use excess acid. The large

      
       allows for a sharp endpoint, but excess acid can trap HCl in the crystal lattice.
      
  • Crystallization: Cool to 0–5°C. The mono-salt should precipitate.

  • Washing: Filter and wash with cold IPA.

  • Drying: Vacuum dry at 40°C.

Synthesis Protocol: Dihydrochloride (For Reference)

Objective: Force the formation of the 1:2 salt for solubility studies.

  • Dissolution: Dissolve free base in water or methanol.

  • Acid Addition: Add >2.5 equivalents of concentrated HCl.

  • Isolation: The salt likely will not crystallize easily due to high solubility. Remove solvent via lyophilization (freeze-drying).

    • Warning: Heating to dry will likely cause loss of the second HCl molecule.

Part 4: Validation Protocols (Self-Validating Systems)

Trust but verify. Use these protocols to confirm which salt form you have manufactured.

Potentiometric Titration (Chloride Content)

This is the definitive method to distinguish 1HCl from 2HCl.

  • Principle: Reaction of Silver Nitrate (

    
    ) with Chloride ions (
    
    
    
    ) to form insoluble
    
    
    .[1]
  • Reagents: 0.1 N

    
    , dilute 
    
    
    
    , Ion-Selective Electrode (ISE) or Potentiometric Titrator.

Step-by-Step Protocol:

  • Accurately weigh ~30 mg of the salt sample.

  • Dissolve in 50 mL deionized water.

  • Add 1 mL of 2M Nitric Acid (

    
    ) to prevent carbonate interference.
    
  • Titrate with 0.1 N ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     monitoring the potential (mV).[2]
    
  • Calculation:

    
    
    

Interpretation:

  • Monohydrochloride: Theoretical

    
     content 
    
    
    
    20-21% (depending on exact MW).
  • Dihydrochloride: Theoretical

    
     content will be significantly higher (approx. 34-35%).
    
  • Note: If your result is between these values, you likely have a physical mixture or a non-stoichiometric solvate.

Differential Scanning Calorimetry (DSC)
  • Monohydrochloride: typically shows a sharp, distinct melting endotherm.

  • Dihydrochloride: often shows a broad endotherm at a lower temperature (due to moisture) or a weight loss event (TGA) corresponding to HCl evolution before melting.

Part 5: Decision Framework for Drug Development

Use this logic flow to finalize your salt selection.

SaltSelection Start Start: 5-(Azetidin-3-yl)pyrimidine Req Requirement: Solid Oral Dosage? Start->Req Mono Select Monohydrochloride (Stable, Processable) Req->Mono Yes CheckSol Is Mono-HCl Solubility Sufficient? Req->CheckSol No (Parenteral) CheckSol->Mono Yes (>10 mg/mL) Di Consider Dihydrochloride (Only if parenteral/lyophilized) CheckSol->Di No (Need extreme solubility) Alt Explore Sulfonate/Organic Salts Di->Alt If 2HCl is too unstable

Figure 2: Decision tree for salt form selection based on formulation requirements.

Final Recommendation

For 5-(Azetidin-3-yl)pyrimidine, the Monohydrochloride is the scientifically sound choice for 90% of applications. The Dihydrochloride should only be pursued if the Monohydrochloride fails critical solubility thresholds and the drug product can accommodate a pH < 2 environment (e.g., a lyophilized injection reconstituted with buffer).

References

  • PubChem. (2025).[3] Azetidine Compound Summary. National Library of Medicine. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard reference for pKa-dependent salt stability).

  • Xylem Analytics. (2025). Titration of Chloride - Application Note. [Link]

Sources

Foundational

An In-Depth Technical Guide to the pKa Values of the Azetidine Nitrogen in 5-(Azetidin-3-yl)pyrimidine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Introduction: The Critical Role of pKa in Drug Discovery and Development In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Discovery and Development

In the landscape of modern drug discovery, the ionization constant (pKa) of a molecule is a cornerstone of its developability profile.[1][2][3] This parameter dictates the extent of ionization at a given pH, which in turn governs fundamental physicochemical properties such as solubility, lipophilicity, and membrane permeability.[4] For medicinal chemists, a thorough understanding and accurate determination of pKa are not merely academic exercises; they are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential off-target effects.[4][5]

The 5-(azetidin-3-yl)pyrimidine scaffold has emerged as a significant structural motif in medicinal chemistry, valued for its ability to confer desirable properties to drug candidates. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional exit vector compared to more common saturated rings like piperidine.[6] Its nitrogen atom provides a basic center, crucial for forming salt forms with improved solubility and for engaging in hydrogen bond interactions with biological targets. The pyrimidine ring, a key component of nucleic acids, serves as a versatile anchor for further chemical modification.[7]

This technical guide provides a comprehensive exploration of the pKa of the azetidine nitrogen in 5-(azetidin-3-yl)pyrimidine. We will delve into the theoretical underpinnings that govern its basicity, present a field-proven experimental protocol for its precise determination, and outline a robust computational workflow for its accurate prediction. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies to confidently characterize this important molecular property.

Theoretical Framework: Understanding the Basicity of the Azetidine Nitrogen

The pKa of the azetidine nitrogen in 5-(azetidin-3-yl)pyrimidine is a reflection of the equilibrium between its protonated (conjugate acid) and neutral (free base) forms.

Caption: Protonation equilibrium of the azetidine nitrogen in 5-(Azetidin-3-yl)pyrimidine.

The basicity of this nitrogen is primarily influenced by two opposing factors: the inherent basicity of the azetidine ring and the electron-withdrawing effect of the pyrimidine substituent.

  • Inherent Basicity of Azetidine: Unsubstituted azetidine is a relatively strong base, with a reported pKa of its conjugate acid around 11.29 to 11.3.[8][9][10][11][12] This is comparable to other saturated cyclic amines like piperidine.[9] The lone pair of electrons on the nitrogen is readily available for protonation.

  • Inductive Electron-Withdrawing Effect of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[10][13] This property makes it an electron-withdrawing group. When attached to the azetidine ring, the pyrimidine ring pulls electron density away from the azetidine nitrogen through the sigma bonds (an inductive effect). This delocalization reduces the availability of the lone pair on the azetidine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid. In contrast, the nitrogen atoms of the pyrimidine ring are significantly less basic, with a pKa of approximately 1.23 for the protonated form of pyrimidine itself.[10][13][14][15]

Therefore, the pKa of the azetidine nitrogen in 5-(azetidin-3-yl)pyrimidine is expected to be significantly lower than that of unsubstituted azetidine (11.3) but much higher than that of pyrimidine (1.23). The precise value will be a balance of these effects.

CompoundpKa of Conjugate Acid
Azetidine~11.3[8][9][10][11][12]
Pyrimidine~1.23[10][13][14][15]
5-(Azetidin-3-yl)pyrimidinePredicted to be < 11.3

Experimental Determination of pKa: A Step-by-Step Protocol for Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.[16][17] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

Apparatus and Reagents
  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette (10 mL, Class A)

  • Magnetic stirrer and stir bar

  • Beaker (50 mL)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Degassed, deionized water

  • 5-(Azetidin-3-yl)pyrimidine sample (of known purity)

Experimental Workflow

G cluster_0 Potentiometric Titration Workflow A Sample Preparation: Dissolve a known mass of 5-(azetidin-3-yl)pyrimidine in water. Add KCl to maintain ionic strength. B Initial pH Adjustment: Adjust the pH to the acidic range (e.g., pH 2) with standardized HCl. A->B C Titration: Titrate with standardized NaOH, recording pH after each addition. B->C D Data Plotting: Plot pH vs. volume of NaOH added. C->D E Equivalence Point Determination: Identify the equivalence point from the steepest part of the curve or by using the first or second derivative plot. D->E F pKa Determination: The pH at half the volume of the equivalence point is the pKa. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Procedure
  • Sample Preparation: Accurately weigh a sufficient amount of 5-(azetidin-3-yl)pyrimidine to prepare a solution with a concentration of approximately 1-10 mM. Dissolve the sample in a known volume of degassed, deionized water in a 50 mL beaker. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[16]

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring at a moderate speed. Add standardized 0.1 M HCl dropwise to adjust the initial pH of the solution to approximately 2. This ensures that the azetidine nitrogen is fully protonated at the start of the titration.

  • Titration: Begin the titration by adding small increments of the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding. Smaller increments should be used in the regions where the pH is changing rapidly.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point, which is the point of inflection in the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve against the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point.[16] This is the point on the titration curve where half of the volume of NaOH required to reach the equivalence point has been added. At this point, the concentrations of the protonated and neutral forms of the azetidine nitrogen are equal, as described by the Henderson-Hasselbalch equation.

Computational Prediction of pKa: A Quantum Mechanics-Based Workflow

In modern drug discovery, computational methods are invaluable for predicting molecular properties, including pKa, often before a compound is synthesized.[1][2] Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), can provide accurate pKa predictions.[5]

Computational Workflow

G cluster_0 Computational pKa Prediction Workflow A Molecule Building: Construct 3D structures of the neutral and protonated forms of 5-(azetidin-3-yl)pyrimidine. B Conformational Search: Perform a conformational search for both species to identify low-energy conformers. A->B C Geometry Optimization: Optimize the geometry of the lowest energy conformers in the gas phase and in a solvated environment (e.g., using a continuum solvation model). B->C D Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the optimized structures in the solvated state. C->D E pKa Calculation: Calculate the pKa using the difference in Gibbs free energy between the protonated and neutral forms and a known reference value. D->E

Caption: A typical workflow for the computational prediction of pKa.

Detailed Steps
  • Structure Preparation: Generate the 3D structures of both the neutral (free base) and the protonated (conjugate acid) forms of 5-(azetidin-3-yl)pyrimidine using a molecular modeling software package.

  • Conformational Analysis: For each species, perform a thorough conformational search to identify the most stable, low-energy conformers. This is crucial as the relative energies of different conformers can influence the calculated pKa.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for the lowest energy conformers of both the neutral and protonated species. These calculations should be performed using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G*.

    • To account for the effect of the solvent (water), these calculations should be performed using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

  • Gibbs Free Energy Calculation: From the output of the QM calculations, obtain the Gibbs free energy (G) in the solvated phase for both the neutral (G_base) and protonated (G_acid) species.

  • pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle and equation:

    ΔG_solv = G_acid - G_base

    pKa = (ΔG_solv) / (2.303 * RT)

    Where R is the gas constant and T is the temperature in Kelvin. Often, a more accurate approach involves calculating the pKa relative to a known reference compound to cancel out systematic errors in the calculations.[12]

Discussion: Integrating Experimental and Computational Insights

The true power in characterizing a molecule's pKa lies in the synergy between experimental determination and computational prediction. While potentiometric titration provides a direct and accurate measurement of the macroscopic pKa, computational methods offer a deeper understanding of the underlying electronic and structural factors that govern this property.

For 5-(azetidin-3-yl)pyrimidine, the experimentally determined pKa will be the gold standard for its basicity. The computational prediction, when validated against the experimental value, can then be used to build predictive models for related analogs, accelerating the design-make-test-analyze cycle in a drug discovery program.[1] Discrepancies between the experimental and predicted values can also be informative, potentially highlighting the influence of specific conformational effects or explicit solvent interactions not fully captured by the computational model.

The determined pKa value for the azetidine nitrogen will be instrumental in:

  • Salt form selection: A pKa in the range of 7-9 would make it an ideal candidate for forming stable, crystalline salts with pharmaceutically acceptable acids, enhancing solubility and handling properties.

  • Predicting in vivo behavior: The extent of protonation at physiological pH (around 7.4) will significantly influence its absorption and distribution.[4]

  • Structure-activity relationship (SAR) studies: Understanding how modifications to the pyrimidine ring or substitutions on the azetidine ring modulate the pKa will be crucial for optimizing the compound's biological activity and ADME properties.[6]

Conclusion

The pKa of the azetidine nitrogen in 5-(azetidin-3-yl)pyrimidine is a critical parameter that profoundly influences its potential as a drug candidate. This in-depth technical guide has provided a comprehensive framework for understanding, determining, and predicting this value. By integrating the theoretical principles with robust experimental and computational methodologies, researchers and drug development professionals can gain a deep and actionable understanding of this key molecular property. This knowledge is essential for making informed decisions in lead optimization and for ultimately designing safer and more effective medicines.

References

  • Azetidine - Grokipedia. (n.d.).
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (n.d.). Benchchem.
  • Pyrimidines. (n.d.). In Heterocyclic Chemistry.
  • Pyrimidine - Wikipedia. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Voloshyna, O., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
  • Azetidine | C3H7N | CID 10422. (n.d.). PubChem.
  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). [Link]

  • Pyrimidine. (n.d.). chemeurope.com.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies.
  • Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)? (n.d.). Pearson+.
  • Azetidine CAS#: 503-29-7. (n.d.). ChemicalBook.
  • The final UV-Vis method for the pKa determination. (n.d.). ResearchGate.
  • Pyrimidin | 289-95-2. (n.d.). ChemicalBook.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.
  • Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Drug Discovery.
  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod.
  • UV-Vis Spectrometry, pKa of a dye. (n.d.).
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). Journal of Molecular Modeling, 31(1), 1. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications.
  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). Journal of Chemical Information and Modeling, 46(6), 2563-2571. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC.
  • THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Massachusetts Institute of Technology.
  • The Henderson-Hasselbalch Equation and pKa. (2024). YouTube.
  • Handerson And Hasselbalch Equation. (n.d.).
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • Incorrect pKa values have slipped into chemical databases and could distort drug design. (2024). Chemistry World.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (n.d.). PMC.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023). ResearchGate.
  • Azetines and Azetidines. (n.d.). Scribd.
  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of 5-(Azetidin-3-yl)pyrimidine Hydrochloride

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The incorporation of azetidines int...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The incorporation of azetidines into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. As a privileged scaffold, the azetidine ring offers a unique combination of high molecular rigidity and favorable physicochemical properties, often improving metabolic stability, aqueous solubility, and target-binding affinity compared to flexible acyclic amines or larger piperidine rings [1, 2].

5-(Azetidin-3-yl)pyrimidine is a highly valuable building block that pairs the rigid, three-dimensional vector of the azetidine ring with a pyrimidine pharmacophore. However, because this building block is typically supplied and stored as a hydrochloride salt (to prevent oxidative degradation and improve shelf-life), its functionalization requires precise stoichiometric control.

As an Application Scientist, I emphasize that the functionalization of the azetidine nitrogen must be carefully managed to avoid two primary pitfalls:

  • Incomplete Neutralization: Failing to fully liberate the secondary amine prior to adding the electrophile leads to sluggish kinetics and degradation of the alkylating agent.

  • Overalkylation (Quaternization): Direct N-alkylation (SN2) with highly reactive alkyl halides can lead to the formation of quaternary ammonium salts.

This guide details two self-validating, field-proven methodologies for the N-alkylation of 5-(Azetidin-3-yl)pyrimidine hydrochloride: Direct N-Alkylation and Reductive Amination [3].

Reaction Pathways & Workflow

The functionalization of the azetidine core can be directed through two distinct mechanistic pathways depending on the nature of the desired appendage and the acceptable risk of overalkylation.

Workflow SM 5-(Azetidin-3-yl)pyrimidine HCl (Starting Material) FreeBase Free Amine Intermediate (In Situ) SM->FreeBase Base Neutralization (K2CO3 or DIPEA) Path1 Direct N-Alkylation Alkyl Halide (R-X) FreeBase->Path1 + R-X Path2 Reductive Amination Aldehyde/Ketone FreeBase->Path2 + R-CHO / STAB Prod1 N-Alkyl Azetidine (S_N2 Pathway) Path1->Prod1 - HX Prod2 N-Alkyl Azetidine (Reductive Pathway) Path2->Prod2 - H2O

Workflow for N-alkylation of 5-(Azetidin-3-yl)pyrimidine HCl via SN2 and reductive amination.

Experimental Protocols

Protocol A: Direct N-Alkylation (SN2 Pathway)

This method is ideal for introducing primary alkyl, benzyl, or allyl groups. It relies on the nucleophilic attack of the free azetidine amine on an alkyl halide.

Materials:

  • 5-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.05 – 1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 – 0.2 M)

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend 5-(Azetidin-3-yl)pyrimidine hydrochloride in CH₃CN. Add finely powdered K₂CO₃ (3.0 eq).

    • Scientist Insight (Causality): Stir this suspension vigorously at room temperature for 15–30 minutes before adding the electrophile. Because the substrate is an HCl salt, 1.0 eq of base is consumed immediately to generate the free amine. Pre-stirring ensures complete neutralization, preventing the alkyl halide from undergoing acid-catalyzed degradation or solvolysis. K₂CO₃ is preferred in CH₃CN as it is a heterogeneous base, making post-reaction filtration straightforward.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.

    • Scientist Insight: Keeping the electrophile stoichiometry strictly near 1.05 eq minimizes the thermodynamic driving force for overalkylation (quaternization of the azetidine nitrogen).

  • Reaction Execution: Stir the reaction at room temperature. If conversion is sluggish (typical for secondary or sterically hindered halides), heat to 50–60 °C. Monitor progress via LC-MS.

  • Workup (Self-Validating Step): Once the starting material is consumed, cool to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The presence of the product in the organic layer validates successful alkylation, while quaternary salts (overalkylation byproducts) will preferentially partition into the aqueous layer.

  • Purification: Purify via silica gel column chromatography (typically eluting with DCM/MeOH gradients).

Protocol B: Reductive Amination

This is the gold-standard method for avoiding overalkylation, providing highly controlled mono-alkylation via an iminium intermediate [3].

Materials:

  • 5-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 – 1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 – 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 – 0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Suspend the hydrochloride salt in DCE. Add DIPEA (1.1 eq) to liberate the free amine, followed immediately by the aldehyde or ketone.

    • Scientist Insight (Causality): Allow the mixture to stir for 1–2 hours at room temperature prior to adding the reducing agent. This allows the equilibrium to fully favor the formation of the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Scientist Insight: STAB is the mandatory reducing agent for this protocol. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the transient iminium ion over the unreacted carbonyl compound. Using stronger agents like NaBH₄ will prematurely reduce your aldehyde to an alcohol, stalling the reaction.

  • Reaction Execution: Stir at room temperature for 4–16 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (H₂) will occur. Stir for 15 minutes to break up boron complexes. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography or reverse-phase preparative HPLC.

Quantitative Data & Optimization Matrix

To assist in protocol selection, the following table summarizes the expected operational parameters and outcomes for both functionalization strategies.

ParameterDirect N-Alkylation (SN2)Reductive Amination
Reagents Alkyl halide (R-X), K₂CO₃ / DIPEAAldehyde/Ketone, NaBH(OAc)₃
Preferred Solvents MeCN, DMFDCM, DCE
Temperature Profile 25 °C to 80 °C (requires optimization)0 °C to 25 °C (mild)
Typical Reaction Time 4 – 16 hours2 – 24 hours
Overalkylation Risk Moderate to High (Quaternization)Very Low
Steric Tolerance Poor for tertiary halidesGood for hindered ketones
Expected Yield Range 60 – 85%75 – 95%

Troubleshooting & Best Practices

  • Issue: Low Conversion in SN2 Reactions.

    • Cause: Often due to poor solubility of the hydrochloride salt or incomplete neutralization.

    • Solution: Switch solvent from MeCN to DMF and use a homogeneous base like DIPEA (3.0 eq) to ensure the free amine is fully available in solution.

  • Issue: Azetidine Ring Opening.

    • Cause: Azetidines possess a ring strain energy of ~25 kcal/mol. Extended heating (>80 °C) in the presence of strong nucleophiles can trigger ring-opening.

    • Solution: Keep SN2 reaction temperatures strictly below 70 °C. If alkylation fails at this temperature, pivot to the Reductive Amination protocol.

  • Issue: Product Loss During Workup.

    • Cause: N-alkylated 5-(Azetidin-3-yl)pyrimidines can be highly water-soluble, especially if the alkyl group is small (e.g., methyl, ethyl).

    • Solution: Avoid highly acidic aqueous washes. Extract with a solvent mixture of CHCl₃/Isopropanol (3:1) if standard DCM or EtOAc extractions leave product in the aqueous phase.

References

  • Azetidines in Drug Discovery PharmaBlock URL
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development BenchChem URL
  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
Application

Reductive amination conditions for 5-(Azetidin-3-yl)pyrimidine scaffolds

Abstract & Strategic Context The 5-(azetidin-3-yl)pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing frequently in JAK inhibitors (e.g., derivatives related to Baricitin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 5-(azetidin-3-yl)pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing frequently in JAK inhibitors (e.g., derivatives related to Baricitinib) and other kinase-targeting agents. While the azetidine ring offers a desirable metabolic profile and defined vector geometry, its functionalization via reductive amination presents unique challenges compared to standard secondary amines.

The Core Challenge: The pyrimidine ring at the C3 position exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the azetidine nitrogen. Furthermore, the 4-membered ring introduces steric strain and conformational rigidity that can impede the formation of the tetrahedral hemiaminal intermediate. Standard protocols often result in stalled conversion or competitive reduction of the carbonyl partner.

This guide details two distinct, field-proven protocols to overcome these barriers:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.

  • Method B (The "Hammer"): Titanium(IV) Isopropoxide (

    
    ) for ketones and electron-deficient scenarios.
    

Mechanistic Logic & Critical Parameters

Understanding the failure modes of reductive amination is critical for troubleshooting. The reaction proceeds through an equilibrium-limited iminium ion formation, followed by irreversible reduction.

The Electronic Barrier

In 5-(azetidin-3-yl)pyrimidines, the pyrimidine ring pulls electron density.

  • Consequence: The azetidine NH is less basic (

    
     ~8.5-9.0) than a typical dialkylamine (
    
    
    
    ~10-11).
  • Solution: Acid catalysis (Acetic Acid) is strictly required in Method A to protonate the carbonyl, compensating for the amine's lower nucleophilicity. In Method B, Titanium acts as a Lewis acid to force this interaction.

Visualizing the Pathway

The following diagram illustrates the mechanistic bifurcation between the two methods.

ReductiveAminationMechanism Start Azetidine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium -H2O Product Tertiary Amine (Final Product) Iminium->Product Hydride Transfer Acid AcOH (Method A) or Ti(OiPr)4 (Method B) Acid->Hemiaminal Catalyzes Formation Acid->Iminium Stabilizes Reductant STAB or NaBH4 Reductant->Iminium Reduces C=N

Figure 1: Mechanistic pathway for reductive amination.[1] Note that the formation of the Iminium Ion is the rate-determining step for hindered/electron-poor amines.

Experimental Protocols

Method A: The STAB Protocol (For Aldehydes)

Best for: Aliphatic aldehydes, benzaldehydes, and non-hindered substrates. Reference Grounding: Based on the foundational work by Abdel-Magid et al. [1].

Reagents:

  • Substrate: 5-(Azetidin-3-yl)pyrimidine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Workflow:

  • Solvation: Dissolve the azetidine scaffold in DCE (0.1 M concentration). Note: DCE is preferred over DCM for slightly higher reaction temperatures if needed, but DCM is acceptable.

  • Carbonyl Addition: Add the aldehyde (1.1 equiv) to the amine solution.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT). Crucial: This "aging" period allows the hemiaminal/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[2] The reaction is generally slightly exothermic.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Success Marker: Disappearance of the secondary amine mass.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .[2]
    
Method B: The Titanium(IV) Isopropoxide Protocol (For Ketones/Difficult Substrates)

Best for: Cyclohexanones, acetophenones, or when Method A stalls. Reference Grounding: Adapted from Bhattacharyya et al. [2].[1][3]

Why this works:


 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced by the stronger reductant 

.

Reagents:

  • Substrate: 5-(Azetidin-3-yl)pyrimidine (1.0 equiv)

  • Carbonyl: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)[4]
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Workflow:

  • Complexation: In a flame-dried vial under

    
    , combine the azetidine amine and the ketone in absolute EtOH (or THF).
    
  • Titanium Addition: Add

    
     (neat) dropwise.
    
    • Safety:

      
       is moisture sensitive. Use a syringe.
      
  • Imine Formation: Stir the mixture at RT (or 50°C for sterically hindered ketones) for 4–12 hours.

    • Checkpoint: Do not proceed until LCMS shows conversion to the imine (M+Ketone-18) or complete consumption of starting amine.

  • Reduction: Cool the reaction to 0°C. Add

    
     carefully (gas evolution!).
    
  • Workup (The "Titanium Crash"):

    • Add 1N NaOH or water (2 mL per mmol substrate).

    • A thick white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc/MeOH (9:1) to ensure the polar product is eluted.

Data Summary & Decision Matrix

Use the following table to select the appropriate condition based on your specific electrophile.

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Target Aldehydes (Aliphatic/Aromatic)Ketones, Hindered Aldehydes
Key Reagent


then

Solvent DCE or DCMEtOH or THF
pH/Additive Acidic (AcOH)Lewis Acid (Titanium)
Water Sensitivity Tolerant (STAB is robust)Sensitive (Ti reacts with water)
Workup Difficulty Low (Bicarbonate wash)Medium (Filtration of Ti salts)
Risk of Over-Alkylation Low (Selective for mono)Low (Stepwise addition)

Workflow Decision Tree

DecisionTree Start Start: 5-(Azetidin-3-yl)pyrimidine Decision Electrophile Type? Start->Decision Aldehyde Aldehyde Decision->Aldehyde Ketone Ketone / Hindered Decision->Ketone MethodA Method A: STAB + AcOH (DCE, RT, 2-4h) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 (THF/EtOH, 0°C -> RT) Ketone->MethodB Check Check LCMS MethodA->Check MethodB->Check Check->MethodB Stalled (Switch Method) Purify Purification: DCM/MeOH Gradient or Reverse Phase Prep-HPLC Check->Purify Conversion >90%

Figure 2: Operational decision tree for selecting the optimal reductive amination protocol.

Troubleshooting & Purification

  • Issue: Azetidine Ring Opening.

    • Diagnosis: Appearance of M+18 or M+Cl species in LCMS.

    • Cause: Excessive heat or strong mineral acids.

    • Fix: Stick to AcOH (weak acid). Avoid heating >60°C.

  • Issue: Product Trapped in Aqueous Layer.

    • Context: Pyrimidine-azetidines are polar.

    • Fix: During extraction, use "Chloroform/Isopropanol (3:1)" instead of pure DCM. Salt the aqueous layer with NaCl.

  • Issue: Titanium Emulsions (Method B).

    • Fix: If the Celite filtration is slow, add a small amount of Triethylamine to the quench to help coagulate the titanium salts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9] The Journal of Organic Chemistry. [Link][7][9]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4][10] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[4][10] Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron. [Link]

Sources

Method

Design of JAK/STAT pathway inhibitors containing azetidinyl-pyrimidines

Application Note: Strategic Design and Evaluation of Azetidinyl-Pyrimidine Scaffolds as JAK Inhibitors Executive Summary & Introduction The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) represents a critical node in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Design and Evaluation of Azetidinyl-Pyrimidine Scaffolds as JAK Inhibitors

Executive Summary & Introduction

The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) represents a critical node in cytokine signaling, mediating immune responses and hematopoiesis.[1] While first-generation inhibitors (e.g., Tofacitinib, Ruxolitinib) utilized pyrrolo[2,3-d]pyrimidine cores to mimic ATP, next-generation drug discovery has pivoted toward optimizing physicochemical properties (solubility, metabolic stability) using fractionally saturated rings.

This guide focuses on the Azetidinyl-Pyrimidine scaffold. The incorporation of an azetidine ring—a strained, four-membered nitrogen heterocycle—onto a pyrimidine core is a strategic "lead-like" optimization tactic. It reduces lipophilicity (LogD) compared to six-membered rings (piperidines) while maintaining rigid vector alignment for solvent-front interactions.

The JAK/STAT Signaling Pathway[1][2][3][4]

Understanding the biological context is prerequisite to inhibitor design. The pathway relies on rapid membrane-to-nucleus transduction.

Pathway Visualization

The following diagram illustrates the canonical signaling cascade and the intervention point for Azetidinyl-Pyrimidine inhibitors (acting at the JAK kinase domain).

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation (Tyr) Inhibitor Azetidinyl-Pyrimidine Inhibitor Inhibitor->JAK ATP Competition pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus / DNA Binding pSTAT->Nucleus Translocation & Transcription

Caption: Schematic of the JAK/STAT signaling cascade. The azetidinyl-pyrimidine inhibitor competitively binds the ATP pocket of the JAK kinase, preventing STAT phosphorylation.

Rational Design: The Azetidinyl-Pyrimidine Scaffold

The design logic follows the "Hybridization Strategy":

  • The Hinge Binder (Pyrimidine): The pyrimidine ring serves as the ATP-mimetic anchor.[2] Nitrogen atoms at positions 1 and 3 interact with the backbone NH and CO of the kinase hinge region (typically Valine or Leucine residues).

  • The Solubility Switch (Azetidine): Replacing a phenyl or piperidine group with an azetidine at the C4 position of the pyrimidine dramatically lowers cLogP (Lipophilicity) and improves Ligand Lipophilicity Efficiency (LLE). The azetidine nitrogen also provides a vector for solubilizing groups (e.g., sulfonamides, as seen in Baricitinib).

Core Structure Target: 2-amino-4-(azetidin-1-yl)pyrimidine.

Experimental Protocol: Chemical Synthesis

This protocol utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2, allowing for sequential functionalization.

Materials Required
  • Reagents: 2,4-Dichloropyrimidine, Azetidine hydrochloride (or 3-aminoazetidine derivatives), Aryl amine (for C2 displacement), DIPEA (Diisopropylethylamine), n-Butanol or DMF.

  • Equipment: Microwave reactor (optional but recommended), Rotary evaporator, Flash chromatography system.

Step-by-Step Synthesis

Step 1: C4-Selective Substitution (The Azetidine Installation)

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry DMF or Isopropanol.

  • Cool the solution to 0°C in an ice bath. Note: Low temperature is critical to prevent bis-substitution.

  • Add DIPEA (2.5 eq) followed by the Azetidine derivative (1.0 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • QC Check: Monitor by TLC/LC-MS. Product should show mono-substitution (Mass = M+Azetidine-Cl).

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO₄, and concentrate.

Step 2: C2-Substitution (The Hinge Binder Installation)

  • Dissolve the intermediate from Step 1 in n-Butanol or 1,4-Dioxane .

  • Add the desired Aryl Amine (e.g., substituted pyrazole or aniline) (1.2 eq).

  • Add p-TsOH (catalytic amount) or DIPEA (2.0 eq).

  • Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

  • Purification: Concentrate solvent. Purify via silica gel chromatography (DCM/MeOH gradient).

Experimental Protocol: Biological Evaluation

To validate the inhibitor, we utilize a cascade of biochemical and cellular assays.[2][3][4]

Workflow Visualization

Assay_Workflow cluster_Biochem Biochemical (Cell-Free) cluster_Cell Cellular (Functional) Compound Synthesized Inhibitor Kinase Recombinant JAK1/2/3 Compound->Kinase Cells TF-1 or HEL Cells Compound->Cells TRFRET LanthaScreen™ TR-FRET Assay Kinase->TRFRET IC50 IC50 Determination TRFRET->IC50 Lysis Lysis & pSTAT Detection Cells->Lysis EC50 Cellular EC50 Lysis->EC50

Caption: Dual-stream screening workflow. Compounds are first filtered by enzymatic potency (TR-FRET) before cellular functional validation (pSTAT levels).

A. Biochemical Assay (LanthaScreen™ TR-FRET)

Why TR-FRET? It reduces background interference common in standard fluorescence intensity assays.

  • Preparation: Dilute inhibitor in DMSO (3-fold serial dilutions).

  • Incubation: Mix inhibitor, Recombinant JAK enzyme, and GFP-labeled STAT substrate in kinase buffer.

  • Activation: Add ATP to initiate the reaction.[2] Incubate for 60 mins at RT.[2]

  • Detection: Add Tb-labeled anti-pSTAT antibody and EDTA (to stop reaction).

  • Read: Measure TR-FRET ratio (Emission 520nm / 495nm) on a plate reader.

B. Cellular Assay (pSTAT inhibition)
  • Cell Line: Use TF-1 (erythroleukemia) or PBMCs .

  • Starvation: Serum-starve cells for 4 hours.

  • Treatment: Treat with inhibitor for 1 hour.

  • Stimulation: Stimulate with cytokine (e.g., IL-6 for JAK1/2) for 15 minutes.

  • Lysis & Detection: Lyse cells and quantify pSTAT levels using ELISA or Western Blot.

Data Analysis & SAR Interpretation

The following table illustrates hypothetical Structure-Activity Relationship (SAR) data comparing a standard Piperidine-Pyrimidine against the optimized Azetidinyl-Pyrimidine.

Compound IDR-Group (C4 Position)JAK1 IC50 (nM)JAK2 IC50 (nM)Sol. (µM)cLogPInterpretation
Ref-1 N-Piperidine1512503.2Potent but lipophilic.
Azet-01 N-Azetidine 18 14 180 1.8 Maintained potency, 3x solubility.
Azet-02 3-OH-Azetidine4540>5000.9High solubility, slight potency loss.
Azet-03 3-CN-Azetidine1081201.5Improved potency (dipole interaction).

Key Insight: The transition from Piperidine (Ref-1) to Azetidine (Azet-01) significantly improves the physicochemical profile (Solubility/cLogP) without sacrificing potency. This is the "Azetidine Switch" advantage.

References

  • Discovery of Baricitinib (JAK1/2 Inhibitor)

    • Source: National Institutes of Health (NIH) / J. Med. Chem.
    • Relevance: Foundational text on using azetidine-sulfonamides to optimize PK properties in JAK inhibitors.
    • Link:

  • Synthesis of Pyrimidine-Based Kinase Inhibitors

    • Source: BenchChem Application Notes[2]

    • Relevance: Detailed protocols for SNAr reactions on 2,4-dichloropyrimidine scaffolds.
    • Link:

  • JAK/STAT Pathway Mechanics

    • Source: Cell Signaling Technology (CST)
    • Relevance: Authoritative mapping of the JAK/ST
    • Link:

  • Macrocyclic JAK2 Inhibitor Design

    • Source: Journal of Medicinal Chemistry[5][6]

    • Relevance: Advanced design strategies using phenylaminopyrimidine derivatives.[6]

    • Link:[6]

Sources

Technical Notes & Optimization

Troubleshooting

How to free-base 5-(Azetidin-3-yl)pyrimidine hydrochloride for organic synthesis

Executive Summary You are working with 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1255531-16-8). This is a salt of a strained, polar saturated heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1255531-16-8). This is a salt of a strained, polar saturated heterocycle. The primary challenges in free-basing this compound are high water solubility of the free base (leading to poor extraction recovery) and azetidine ring stability .

This guide provides three validated protocols ranging from standard biphasic extraction to anhydrous resin scavenging, selected based on your downstream application.

Module 1: Chemical Intelligence & Critical Analysis

Before attempting isolation, understand the physicochemical constraints of this substrate.

The pKa Landscape
  • Azetidine Nitrogen (Secondary Amine): pKa

    
     11.[1]3. This is the protonation site in the HCl salt. To fully deprotonate this amine, your aqueous phase must reach pH 
    
    
    
    12.5
    .
  • Pyrimidine Nitrogens: pKa

    
     1.3. These are non-basic in this context and will remain unprotonated during workup.
    
Stability Warning: The 4-Membered Ring

Azetidines possess significant ring strain (~26 kcal/mol). While 3-substituted azetidines are generally more stable than unsubstituted azetidines, they are susceptible to ring-opening under two conditions:

  • Strong Acid: Acid-catalyzed nucleophilic attack (hydrolysis).

  • Harsh Nucleophiles/Heat: Prolonged heating in the presence of strong nucleophiles (e.g., hydroxide at high temperatures) can degrade the ring.

The Solubility Trap

The free base (MW: ~135.17 g/mol ) is a small, polar heterocycle. Unlike lipophilic amines, it partitions poorly into pure diethyl ether or hexanes . Standard extractions often result in <30% recovery because the free base prefers the aqueous phase.

Module 2: Method Selection & Decision Tree

Use the following logic to select the correct protocol for your needs.

MethodSelection Start Start: Define Goal Q1 Is the free base needed as a pure isolated solid/oil? Start->Q1 Q2 Is the next step strictly anhydrous? Q1->Q2 Yes MethodC Method C: In-Situ Neutralization (Direct Coupling) Q1->MethodC No (Use directly) MethodA Method A: Enhanced Biphasic Extraction (High Recovery) Q2->MethodA No (Standard) MethodB Method B: Solid-Phase Scavenging (Highest Purity / No Water) Q2->MethodB Yes

Figure 1: Decision tree for selecting the optimal free-basing protocol based on downstream requirements.

Module 3: Experimental Protocols

Method A: Enhanced Biphasic Extraction (The "Salting-Out" Protocol)

Best for: General synthesis where the product is needed as a neat intermediate.

The Logic: Pure Dichloromethane (DCM) is often insufficient to extract polar amines from water. We use a DCM:Isopropanol (3:1) mixture to increase the polarity of the organic phase, combined with saturation of the aqueous phase with NaCl to push the amine out ("salting out").

Reagents:

  • Saturated aqueous

    
     (pH ~12)
    
  • Solid NaCl[2]

  • Solvent: 3:1 DCM/Isopropanol (v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in the minimum amount of water (approx. 5 mL per gram).

  • Basification: Slowly add saturated aqueous

    
     while stirring until the pH reaches 12-13.
    
    • Note: Avoid NaOH if possible to prevent potential emulsion formation, though it can be used if carbonate fails to reach pH 12.

  • Saturation: Add solid NaCl to the aqueous mixture until no more dissolves. This drastically reduces the water solubility of the organic amine.

  • Extraction: Extract the aqueous layer 4 to 5 times with the DCM/IPA (3:1) mixture.

    • Critical: Do not use Diethyl Ether (recovery will be near zero).

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap).

    • Warning: Do not heat the bath above 40°C. While less volatile than azetidine, the free base may have significant vapor pressure.

Method B: Solid-Phase Resin Scavenging (Anhydrous)

Best for: Small scales (<500mg), strict anhydrous needs, or avoiding emulsions.

The Logic: Using a basic ion-exchange resin allows you to neutralize the HCl salt in an organic solvent (Methanol), filtering off the resin (now bound to HCl) to leave the pure free base in solution.

Reagents:

  • Basic Resin: Amberlyst A21 (weakly basic) or Carbonate-functionalized silica.

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step:

  • Preparation: Wash the resin with MeOH prior to use to remove manufacturing impurities.

  • Loading: Dissolve the HCl salt in anhydrous MeOH (approx. 10 mL/g).

  • Exchange: Add 3.0 - 4.0 equivalents (by loading capacity) of the basic resin.

  • Agitation: Stir gently at room temperature for 1-2 hours.

    • Check: Monitor by taking an aliquot, evaporating, and checking for chloride content (AgNO3 test) or simply checking pH of wet pH paper held above the solution (should be basic).

  • Filtration: Filter off the resin beads. Wash the beads with fresh MeOH to recover entrained product.

  • Isolation: Concentrate the MeOH filtrate to obtain the free base.

Method C: In-Situ Neutralization

Best for: Amide couplings, SNAr reactions, or nucleophilic substitutions.

The Logic: Isolating unstable/polar free bases is often unnecessary. Neutralize "in the pot" using a non-nucleophilic organic base.

Protocol:

  • Suspend the HCl salt in your reaction solvent (DMF, DCM, or THF).

  • Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Stir for 15 minutes. The mixture will likely become homogeneous or a precipitate of DIPEA-HCl will form.

  • Add your electrophile/coupling partner and proceed.

Module 4: Troubleshooting & FAQs

Q1: I followed Method A, but my yield is only 40%. Where is my compound?

Diagnosis: It is likely still in the aqueous phase. Solution:

  • Check the pH: Ensure the aqueous layer is pH > 12. If it is pH 10, the amine is still partially protonated (recall pKa ~11.3). Add KOH pellets if necessary.

  • Continuous Extraction: For stubborn polar amines, use a liquid-liquid continuous extractor (for lighter-than-water solvents) or simply increase the number of manual extractions to 8-10 times using Chloroform:IPA (3:1), which is heavier than water and highly efficient.

Q2: The product disappeared on the Rotavap.

Diagnosis: Volatility. Solution:

  • Do not use high vacuum (< 10 mbar) for extended periods if the bath is warm.

  • If you need to store it, keep it in solution (e.g., in DCM or Toluene) in the freezer rather than drying it down completely to an oil.

Q3: I see an emulsion that won't separate.

Diagnosis: Common with basic extractions of heterocycles. Solution:

  • Filtration: Pass the entire emulsion through a pad of Celite. This often breaks the surface tension.

  • Brine: You should already be using NaCl (Method A), but adding more solid NaCl can help.

  • Time: Allow it to sit overnight.

Module 5: Data Visualization

Workflow: Enhanced Biphasic Extraction

ExtractionWorkflow Salt HCl Salt (Solid) Dissolve Dissolve in H2O Salt->Dissolve Basify Add K2CO3 (Target pH 12-13) Dissolve->Basify Saturate Add Solid NaCl (Saturation) Basify->Saturate Push to Organic Extract Extract 4x (DCM:IPA 3:1) Saturate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Final Free Base (Oil/Solid) Dry->Final

Figure 2: Step-by-step workflow for Method A, emphasizing the critical saturation step.

References

  • Reich, H. J. (2023). pKa Data Compilation. University of Wisconsin-Madison. (Reference for general amine/pyrimidine pKa values). Link

  • Biotage. (2020). How best to extract reaction products from high boiling solvents. (Reference for DCM/IPA extraction ratios for polar compounds). Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Reference for Azetidine stability and handling). Link

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

Sources

Optimization

Improving yield of N-acylation reactions with 5-(Azetidin-3-yl)pyrimidine HCl

Technical Support Center: N-Acylation of 5-(Azetidin-3-yl)pyrimidine HCl Welcome to the technical support center for N-acylation reactions involving 5-(Azetidin-3-yl)pyrimidine HCl. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acylation of 5-(Azetidin-3-yl)pyrimidine HCl

Welcome to the technical support center for N-acylation reactions involving 5-(Azetidin-3-yl)pyrimidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of acylating this valuable building block. Our goal is to provide you with the field-proven insights and detailed protocols necessary to improve your reaction yields, minimize side products, and ensure reproducible results.

The unique structure of 5-(Azetidin-3-yl)pyrimidine—featuring a strained four-membered azetidine ring and an electron-deficient pyrimidine core—presents distinct challenges. Furthermore, its common availability as a hydrochloride (HCl) salt necessitates careful consideration of the initial reaction steps. This guide addresses these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers essential questions to consider when planning your N-acylation experiment.

Q1: My starting material is an HCl salt. Can I use it directly in the acylation reaction?

No, you cannot use the HCl salt directly and expect good results. The protonated azetidinium chloride is not nucleophilic and will not react with the acylating agent. The first and most critical step is the in situ neutralization of the HCl salt to generate the free secondary amine, which is the reactive nucleophile.[1] Failure to add a sufficient amount of base to both neutralize the salt and scavenge the acid byproduct of the acylation reaction is a primary cause of failed or low-yield experiments.

Q2: What type of base is best for this reaction, and how much should I use?

The choice of base is critical for both freeing the amine and preventing side reactions. A non-nucleophilic organic base is typically preferred.

  • Stoichiometry: You must use a minimum of 2.0 equivalents of base:

    • 1.0 equivalent to neutralize the HCl salt of the starting material.

    • 1.0 equivalent to quench the acid (e.g., HCl) generated during the acylation with an acyl chloride.[2]

    • It is common practice to use a slight excess (e.g., 2.2 to 3.0 equivalents) to ensure the reaction medium remains basic.

Table 1: Comparison of Common Bases for N-Acylation

BaseAbbreviationpKa of Conjugate AcidTypical EquivalentsAdvantagesDisadvantages
TriethylamineTEA, Et₃N~10.72.2 - 2.5Inexpensive, common lab reagent.Can sometimes form stable salts that complicate purification.
DiisopropylethylamineDIPEA, Hünig's base~10.72.2 - 2.5Sterically hindered, reducing the chance of it acting as a nucleophile.More expensive than TEA.
Potassium CarbonateK₂CO₃~10.3 (pKa of HCO₃⁻)2.5 - 3.0Inexpensive, solid base. Good for reactions in polar aprotic solvents like DMF or Acetonitrile.Heterogeneous, which can sometimes lead to slower reaction rates. Requires vigorous stirring.[1]
N-MethylmorpholineNMM~7.42.2 - 2.5Often used in peptide couplings; less volatile than TEA.Lower basicity may not be sufficient for all substrates.

Q3: Which acylating agent should I choose: acyl chloride, anhydride, or a carboxylic acid with coupling reagents?

The choice depends on the reactivity of your substrate and the desired reaction conditions.

  • Acyl Chlorides: Highly reactive and generally provide fast reaction rates at low temperatures.[3] They are the most common choice but can promote azetidine ring-opening if not used carefully.[4]

  • Acid Anhydrides: Less reactive than acyl chlorides, which can be advantageous for sensitive substrates. The reaction may require slightly higher temperatures or longer reaction times.

  • Carboxylic Acids + Coupling Reagents (e.g., HATU, HOBt/EDC): This is the mildest approach, commonly used in peptide synthesis. It avoids the generation of harsh acidic byproducts. This method is ideal for complex, acid-sensitive substrates but is more expensive due to the cost of the reagents.

Q4: How do I choose the right solvent for my reaction?

A suitable solvent should dissolve your starting material (after neutralization) and be inert to the reaction conditions. Anhydrous (dry) solvents are essential, especially when using moisture-sensitive acyl chlorides.

  • Dichloromethane (DCM): An excellent, general-purpose aprotic solvent. It dissolves a wide range of organic compounds and is easily removed under vacuum.[4]

  • Tetrahydrofuran (THF): Another good aprotic solvent. Ensure it is free of peroxides.

  • Acetonitrile (ACN): A polar aprotic solvent, useful when using inorganic bases like K₂CO₃.[5]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can increase the rate of reaction.[6] However, it is difficult to remove and can sometimes participate in side reactions at high temperatures.

The polarity of the solvent can significantly impact reaction yield, though the relationship is not always linear and may require empirical optimization.[7][8]

Q5: How can I monitor the progress of the reaction?

Regularly monitoring the reaction is key to determining the endpoint and preventing the formation of byproducts from prolonged reaction times.[4]

  • Thin-Layer Chromatography (TLC): The most common method. Spot the reaction mixture alongside your starting material. The product should have a different Rf value (typically less polar than the starting free amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the consumption of the starting material mass ion and the appearance of the product mass ion. This is the preferred method for unambiguous monitoring.[9][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low or no yield of the desired N-acylated product.

This is the most common issue and can stem from several sources. The logical flow for troubleshooting this problem is outlined below.

G start Low or No Yield check_base Issue: Insufficient Amine Neutralization Action: Verify base stoichiometry. Did you use at least 2.2 equivalents? start->check_base check_temp Issue: Low Reaction Temperature Action: Reaction may be too slow. Allow to warm to room temperature or gently heat (e.g., 40 °C). Monitor carefully. check_base->check_temp Base is correct check_reagents Issue: Reagent Quality Action: Acylating agent may have degraded. Use a fresh bottle or redistill/purify. check_temp->check_reagents Temp is optimized check_solvent Issue: Poor Solubility or Wet Solvent Action: Is the free base soluble? Use anhydrous solvents. Consider DMF for solubility. check_reagents->check_solvent Reagents are fresh

Caption: Troubleshooting workflow for low reaction yield.

  • Root Cause Analysis:

    • Insufficient Base: As detailed in FAQ Q1 & Q2, failure to add at least 2.0 equivalents of base is the most frequent error. The reaction will not proceed if the azetidine nitrogen remains protonated.

    • Reaction Temperature: Acylations are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction.[4] However, if the reaction is sluggish, it may need to be warmed to room temperature or even gently heated to proceed to completion.[6]

    • Reagent Purity: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[2] Always use a fresh bottle or a newly opened ampoule.

    • Solvent Conditions: Ensure you are using an anhydrous solvent. The presence of water will destroy the acylating agent.

Problem 2: A major byproduct is observed, often with a mass corresponding to (Product + HCl).

This is a strong indicator of azetidine ring-opening, a known side reaction for this strained heterocyclic system, particularly when using highly reactive acyl chlorides.[4]

  • Mechanism of Ring-Opening: The reaction between the azetidine and the acyl chloride can be followed by a nucleophilic attack of the chloride ion (generated from the acyl chloride) on one of the ring carbons. This results in the formation of a stable, but undesired, γ-chloroamide byproduct.[4]

G cluster_0 Desired N-Acylation cluster_1 Ring-Opening Side Reaction Azetidine Azetidine Free Base Product Desired N-Acyl Azetidine Azetidine->Product Nucleophilic Attack AcylChloride R-COCl AcylChloride->Product ActivatedIntermediate N-Acyl Azetidinium Intermediate Product->ActivatedIntermediate Further Activation (Lewis Acidic Acyl Chloride) SideProduct γ-Chloroamide Byproduct ActivatedIntermediate->SideProduct Chloride Cl⁻ Chloride->SideProduct SN2 Attack

Caption: Competing pathways: N-acylation vs. ring-opening.

  • Mitigation Strategies:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This slows the rate of the ring-opening side reaction more significantly than the desired acylation.[4]

    • Control Reagent Addition: Add the acyl chloride dropwise to the solution of the amine and base. This keeps the instantaneous concentration of the highly reactive acyl chloride low, minimizing side reactions.[4]

    • Switch Acylating Agent: If ring-opening persists, switch to a less reactive acylating agent like an acid anhydride or use standard amide coupling conditions (e.g., HATU/DIPEA).

Problem 3: The reaction produces a complex mixture of products or baseline material on TLC.

This often points to decomposition of the starting material or product.

  • Root Cause Analysis:

    • Excessive Heat: Azetidines can be thermally unstable. Avoid high reaction temperatures unless necessary and monitor closely.[4]

    • Acidic Conditions: The azetidine ring is susceptible to cleavage under acidic conditions.[4] Ensure your reaction mixture is always basic. This can also be a problem during aqueous workup; use a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

    • Purification Issues: Azetidines can decompose on acidic silica gel.[11] If you observe streaking or decomposition during column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol provides a reliable starting point for the N-acylation of 5-(Azetidin-3-yl)pyrimidine HCl.

  • Materials:

    • 5-(Azetidin-3-yl)pyrimidine HCl (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(Azetidin-3-yl)pyrimidine HCl (1.0 eq).

    • Add anhydrous DCM (to make a ~0.1 M solution) and DIPEA (2.5 eq). Stir the suspension at room temperature for 15-20 minutes to ensure complete neutralization to the free amine.

    • Cool the mixture to 0 °C using an ice-water bath.

    • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

    • If the reaction is slow, allow it to warm to room temperature and continue stirring until the starting material is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: If product decomposition is a concern, prepare the silica gel slurry in the chosen eluent system containing 0.5-1% triethylamine to neutralize the stationary phase.

  • Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column ("dry loading") for better separation.

  • Elution: Use a gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The acylated product is typically more non-polar than the starting amine.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). BenchChem.
  • A detailed study on the effect of different solvents and bases on the... (n.d.). ResearchGate. [Link]

  • acylation of amines - Mastering Chemistry Help. (2013). [Link]

  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Scholars Research Library - Der Pharma Chemica. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. [Link]

  • Effect of solvent on the acylation reaction. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Acylating agent. (2026). Britannica. [Link]

  • What is acetylation of amines? (2016). Quora. [Link]

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • Al-Sehemi, A. G., Al-Amria, R. S. A., & Irfana, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • Sustainable and Scalable Redesign of PS-750-M Synthesis While Retaining Micellar Catalytic Efficiency. (2026). ACS Publications. [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023). [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]

  • Acylation of pyrimidine derivatives under metal-free conditions. (n.d.). ResearchGate. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]

  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. (2023). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azetidinyl-Pyrimidine Salt Solubility in DCM

Introduction & Mechanistic Context Azetidinyl-pyrimidine motifs are highly prevalent in modern medicinal chemistry, particularly in the design of kinase inhibitors and STAT3 targeted therapies 1. However, handling these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Azetidinyl-pyrimidine motifs are highly prevalent in modern medicinal chemistry, particularly in the design of kinase inhibitors and STAT3 targeted therapies 1. However, handling these compounds in moderately polar, aprotic solvents like dichloromethane (DCM) often presents significant challenges.

The root cause of these solubility issues lies in the thermodynamics of solvation. The azetidine nitrogen is strongly basic (pKa ~11) 2. When isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the resulting ionic lattice energy vastly exceeds the solvation energy provided by DCM (which has a low dielectric constant of ε ≈ 9.1). Because DCM lacks hydrogen-bond donating capabilities, it cannot solvate the tight ion pairs, causing the salt to crash out or form intractable gels [[3]]().

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers.

Quantitative Solubility Profiles

Before altering your experimental workflow, it is critical to understand how the counterion dictates the physicochemical state of your compound in DCM.

Table 1: Comparative Solubility Profiles of Azetidinyl-Pyrimidine Forms in DCM (25 °C)

Chemical FormCounterionEstimated Solubility in DCM (mg/mL)Physical State in DCMRecommended Action
Free Base None> 50Clear, homogeneous solutionIdeal for DCM-based couplings
Mesylate CH₃SO₃⁻10 - 20Soluble / Slightly cloudyGood balance of solubility/stability
Trifluoroacetate CF₃COO⁻2 - 5Viscous / Oily suspensionUse co-solvent (Protocol B)
Hydrochloride Cl⁻< 1Cloudy suspension / GelFree-base (Protocol A)

Diagnostic Troubleshooting Workflow

Use the following logical pathway to determine the most appropriate intervention for your specific synthetic step.

SolubilityWorkflow Start Azetidinyl-Pyrimidine Salt Insoluble in DCM Check Is the free base stable and suitable for next step? Start->Check FreeBase Protocol A: In-situ Free-Basing (Add TEA/DIPEA) Check->FreeBase Yes CoSolvent Protocol B: Co-Solvent Addition (Add 5-10% MeOH) Check->CoSolvent No, need salt Success Clear DCM Solution Proceed to Reaction FreeBase->Success Counterion Protocol C: Counterion Exchange (e.g., Mesylate) CoSolvent->Counterion Insoluble CoSolvent->Success Soluble Counterion->Success

Workflow for troubleshooting azetidinyl-pyrimidine salt solubility in DCM.

Self-Validating Experimental Protocols

Protocol A: In-Situ Free-Basing (Neutralization)

Converting the hydrochloride salt to the free amine is the most reliable method for achieving solubility in less polar organic solvents like DCM 4.

  • Causality: The tertiary amine deprotonates the azetidinium ion. The resulting neutral free amine is significantly less polar, destroying the ionic lattice and allowing the molecule to rapidly solvate in the bulk DCM.

  • Methodology:

    • Suspend the azetidinyl-pyrimidine salt (1.0 eq) in anhydrous DCM (0.1 - 0.5 M concentration) under an inert atmosphere (N₂ or Ar) at 0 °C.

    • Slowly add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq), dropwise with vigorous stirring.

    • Stir for 15–30 minutes at 0 °C.

    • (Optional) If TEA·HCl precipitation interferes with downstream chemistry, perform an acid-base extraction using saturated aqueous NaHCO₃ 5. Separate the organic DCM layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check: The disappearance of the gummy azetidine salt and the concurrent appearance of a fine, granular white precipitate (TEA·HCl) indicates successful free-basing.

Protocol B: Co-Solvent Solubilization (Lattice Disruption)

Use this protocol when the compound must remain in its protonated salt form (e.g., to prevent degradation or unwanted side reactions).

  • Causality: Protic or highly polar co-solvents disrupt the strong ionic lattice of the salt by providing hydrogen-bond donors/acceptors. This bridges the polarity gap without breaking the ion pair 3.

  • Methodology:

    • Weigh the azetidinyl-pyrimidine salt into the reaction vessel.

    • Add DCM to achieve a slurry.

    • Titrate in Methanol (MeOH) or Tetrahydrofuran (THF) in 1% v/v increments, up to a maximum of 10% v/v.

    • Vortex or sonicate for 2 minutes after each addition.

  • Self-Validation Check: The mixture will transition from a cloudy suspension to a completely transparent solution without any phase separation, confirming the solvation of the intact ion pair.

Protocol C: Counterion Metathesis (Lipophilic Salt Formation)
  • Causality: Salt metathesis exchanges the small, hard chloride ion for a larger, more polarizable, and lipophilic counterion (e.g., mesylate or decanoate). This drastically lowers the lattice energy and increases the lipophilicity of the resulting salt 6.

  • Methodology:

    • Dissolve the azetidinyl-pyrimidine HCl salt in a minimal amount of methanol.

    • Add 1.0 eq of sodium mesylate (or sodium decanoate).

    • Stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure, resuspend in DCM, and filter off the insoluble NaCl byproduct.

  • Self-Validation Check: The filtrate (DCM) will be perfectly clear, and evaporation will yield the highly DCM-soluble mesylate salt.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidinyl-pyrimidine HCl salt form a gel in DCM instead of a clean suspension? A: Azetidines are highly basic 2, and when paired with a pyrimidine ring, the resulting HCl salts can form extensive intermolecular hydrogen-bonding networks. In a low-dielectric solvent like DCM, these networks do not dissociate. Instead, the solvent molecules become trapped within the ionic lattice matrix, swelling the solid into a colloidal gel rather than dissolving it 3.

Q2: I need to perform an amide coupling in DCM. Will the undissolved salt react? A: Generally, no. Amide couplings require the amine to be in its nucleophilic free-base form. If your azetidinyl-pyrimidine is stuck as an insoluble HCl salt, the coupling reagent cannot efficiently access it. You must employ in-situ free-basing (Protocol A) to release the nucleophilic nitrogen 4.

Q3: Can I change the counterion to improve DCM solubility without free-basing? A: Yes. Salt metathesis to a more lipophilic counterion (e.g., mesylate, tosylate, or decanoate) can significantly enhance solubility in non-polar and moderately polar solvents like DCM. Lipophilic counterions reduce the overall lattice energy and increase the lipophilicity of the ion pair 6.

References

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series Source: upertis.ac.id URL:3

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:1

  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents Source: benchchem.com URL:4

  • Azetidine - Wikipedia Source: wikipedia.org URL:2

  • Stabilising disproportionation of lipophilic ionic liquid salts in lipid-based formulations Source: monash.edu URL:6

  • Acid–base extraction - Wikipedia Source: wikipedia.org URL:5

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 5-(Azetidin-3-yl)pyrimidine Coupling

Introduction: The Thermal Paradox of Azetidine-Pyrimidine Coupling The synthesis of 5-(azetidin-3-yl)pyrimidine scaffolds represents a classic "thermal paradox" in medicinal chemistry. You are coupling a thermally sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Paradox of Azetidine-Pyrimidine Coupling

The synthesis of 5-(azetidin-3-yl)pyrimidine scaffolds represents a classic "thermal paradox" in medicinal chemistry. You are coupling a thermally sensitive, strained four-membered ring (azetidine) with an electron-deficient, protodeboronation-prone heteroaromatic (pyrimidine).[1]

  • The Challenge: High temperatures (

    
    ) are typically required to activate the electron-poor pyrimidine for cross-coupling. However, these same temperatures promote N-Boc thermal cleavage , azetidine ring-opening , and pyrimidine protodeboronation .[1]
    
  • The Solution: This guide focuses on the Suzuki-Miyaura and Negishi protocols, specifically optimizing temperature windows to balance reactivity with scaffold integrity.

Part 1: Standard Operating Procedures (SOPs)

Protocol A: Suzuki-Miyaura Coupling (The Industry Standard)

Best for: Initial screening and scale-up of robust substrates.[1]

Reaction Scheme: Coupling of 1-Boc-3-iodoazetidine (Electrophile) with Pyrimidine-5-boronic acid pinacol ester (Nucleophile).[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate A 1-Boc-3-iodoazetidine1.0Electrophile (Thermally sensitive)
Substrate B Pyrimidine-5-boronic acid pinacol ester1.2 - 1.5Nucleophile (Prone to hydrolysis)
Catalyst Pd(dppf)Cl₂[1]·DCM0.05Robust catalyst for

-

coupling
Base K₃PO₄ (2.0 M aq.)[1]3.0Promotes transmetallation
Solvent 1,4-Dioxane / Water (4:[1]1)-Degassed thoroughly

Temperature Protocol:

  • Ramp: Start at 60°C . Monitor by LCMS after 2 hours.

  • Hold: If conversion is

    
    , increase to 80°C .
    
  • Ceiling: Do NOT exceed 95°C in batch mode (risk of Boc thermolysis).

Protocol B: Negishi Coupling (The Low-Temp Alternative)

Best for: Thermally sensitive substrates or when Suzuki fails due to deboronation.[1]

Reaction Scheme: Formation of organozinc reagent from 1-Boc-3-iodoazetidine followed by coupling with 5-bromopyrimidine .[1]

Temperature Protocol:

  • Zinc Activation: Activate Zn dust with TMSCl/1,2-dibromoethane at 65°C for 10 min, then cool to RT .

  • Zinc Insertion: Add iodide at RT (exothermic). Stir 1h.

  • Coupling: Add Pd catalyst (e.g., XPhos Pd G2) and bromide. Heat to 50°C .

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Stalls & Low Conversion[1]

Q1: I am running the Suzuki coupling at 80°C, but the reaction stalls at 40% conversion. Should I increase the temperature to 110°C? A: No. Increasing to 110°C will likely degrade your azetidine starting material before the coupling completes.

  • Diagnosis: The catalyst may have deactivated (Pd black precipitation), or the boronic ester has hydrolyzed and protodeboronated.

  • Solution:

    • Add a "spike" of catalyst: Add 2.5 mol% fresh Pd catalyst and stir for another 2 hours at 80°C.

    • Switch Ligands: Move to XPhos or SPhos based catalysts (e.g., XPhos Pd G3).[1] These bulky, electron-rich phosphines facilitate oxidative addition at lower temperatures (

      
      ), allowing the reaction to proceed without thermal forcing [1].[1]
      

Q2: My pyrimidine boronic acid is disappearing, but no product is forming. A: You are observing protodeboronation . Pyrimidine boronic acids are notoriously unstable in aqueous base at high temperatures.[1]

  • Mechanism: The C-B bond cleaves, replacing the boron with a proton.

  • Fix:

    • Lower Temperature: Reduce to 60-65°C .

    • Anhydrous Conditions: Switch to Suzuki-Miyaura Protocol B using anhydrous DMF/Cs₂CO₃. Water accelerates deboronation.[1]

    • Stoichiometry: Add the boronic ester in portions (0.5 equiv every 2 hours) to maintain a steady concentration.

Category 2: Impurity Profiles & Decomposition[1]

Q3: I see a major impurity with Mass = [Product - 100]. What is this? A: This is the des-Boc product (deprotected azetidine).

  • Cause: Thermal instability of the tert-butyl carbamate group.[1] While usually stable up to ~150°C, the presence of Lewis acidic metal salts or specific solvent effects can lower this threshold.

  • Fix: Ensure your reaction temperature stays below 90°C . If higher temps are needed for reactivity, switch the protecting group to Cbz or Benzyl, which are more thermally robust.

Q4: The reaction mixture turns into a black tar at 100°C. A: This indicates azetidine ring opening or polymerization.

  • Causality: The strain energy of the azetidine ring (~26 kcal/mol) makes it susceptible to nucleophilic attack or thermal ring-opening, especially if the nitrogen becomes unmasked.

  • Protocol Shift: Immediately switch to the Negishi coupling (Protocol B). The zinc reagent stabilizes the azetidine radical/anion character, and the reaction proceeds at much milder temperatures (RT to 50°C) [2].

Part 3: Advanced Optimization (DoE)

When standard protocols fail, use this Design of Experiments (DoE) matrix to find the optimal window.

VariableLow SettingHigh SettingRationale
Temperature 60°C90°CBalance reactivity vs. stability.[1]
Base Strength K₂CO₃ (Weak)K₃PO₄ (Strong)Stronger bases speed up transmetallation but risk hydrolysis.
Solvent System THF/WaterDioxane/WaterDioxane allows higher temps; THF is better for low-temp solubility.[1]
Catalyst Pd(dppf)Cl₂XPhos Pd G3XPhos is superior for sterically hindered or electron-poor couplings.[1]

Part 4: Visual Workflows

Workflow 1: Decision Tree for Temperature Optimization

Caption: Logical flow for selecting reaction temperature based on intermediate monitoring.

OptimizationStrategy Start Start: Suzuki Coupling (1-Boc-3-iodoazetidine + Pyrimidine-Boronate) CheckTemp Set Initial Temp: 60°C Time: 2 Hours Start->CheckTemp LCMS Analyze via LCMS CheckTemp->LCMS Decision1 Conversion > 20%? LCMS->Decision1 PathHigh Continue at 60°C until completion Decision1->PathHigh Yes PathLow Increase Temp to 80°C Decision1->PathLow No CheckStall Check for Protodeboronation (Loss of Boronate) PathLow->CheckStall ActionAdd Add Excess Boronate (Portionwise) CheckStall->ActionAdd No (Boronate intact) ActionSwitch SWITCH METHOD: Negishi Coupling (50°C) CheckStall->ActionSwitch Yes (Deboronation)

[1]

Workflow 2: Mechanistic Failure Modes

Caption: Competing pathways at elevated temperatures (


).

FailureModes Reactants Reactants (Azetidine-I + Pyrimidine-B) Desired Product (Coupled Scaffold) Reactants->Desired Pd Cat, 60-80°C Side1 Protodeboronation (Pyrimidine-H) Reactants->Side1 >90°C, H2O Side2 Boc-Deprotection (Thermal Cleavage) Reactants->Side2 >100°C Side3 Ring Opening (Polymerization) Reactants->Side3 >120°C

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction of Organoboron Reagents with Organic Halides.[1][6]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link]

  • Negishi Coupling for Alkyl Halides

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[7][9]

    • Source: Journal of the American Chemical Society (via NIH).
    • URL:[Link]

  • Reagent Stability Data

    • Title: 1-Boc-3-iodoazetidine Product Properties & Stability.[1]

    • Source: ChemicalBook.[1]

  • Pyrimidine Chemistry

    • Title: Optimization of reaction conditions for the synthesis of pyrimidine deriv
    • Source: BenchChem Technical Support.[1][2][10]

Sources

Troubleshooting

Handling hygroscopic nature of 5-(Azetidin-3-yl)pyrimidine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Azetidin-3-yl)pyrimidine hydrochloride. Its primary focus is to address the challenges presen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Azetidin-3-yl)pyrimidine hydrochloride. Its primary focus is to address the challenges presented by the compound's hygroscopic nature, ensuring experimental accuracy, integrity, and reproducibility.

Core Principles: Understanding the Impact of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2] For a hydrochloride salt like 5-(Azetidin-3-yl)pyrimidine hydrochloride, this seemingly simple property can have profound negative impacts on research outcomes.

From a mechanistic standpoint, absorbed water can:

  • Induce Physical Changes: Moisture absorption leads to physical alterations such as clumping, caking, or the formation of a gummy or pasty solid.[1] This complicates handling and prevents accurate dispensing.

  • Compromise Chemical Integrity: Water can act as a medium for chemical degradation or facilitate disproportionation, where the salt reverts to its free base and hydrochloric acid.[3][4] This alters the fundamental properties of the active pharmaceutical ingredient (API).[5]

  • Invalidate Experimental Data: The most immediate and critical issue is the continuous increase in mass during weighing as the compound absorbs atmospheric moisture.[6][7] This makes it nearly impossible to determine the true mass of the dry compound, leading to significant errors in solution concentrations and invalidating subsequent experimental results.

Therefore, the protocols and troubleshooting steps outlined below are designed not merely as suggestions but as a self-validating system to preserve the compound's integrity from storage to use.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the laboratory when handling 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Q1: My vial of 5-(Azetidin-3-yl)pyrimidine hydrochloride arrived as a free-flowing powder, but now it's clumped together. What happened and can I still use it?

A: Clumping is a definitive sign of moisture absorption.[8] When the container is opened, especially in a humid environment, the compound readily pulls water from the air, causing particles to stick together.

  • Causality: The high affinity of the molecule for water drives this process.[1] Even brief exposure to ambient air can be sufficient to initiate clumping.

  • Usability: While you can try to break up the clumps with a spatula, be aware that the material's properties may have already been compromised.[8] The water content is now unknown, making accurate weighing for concentration-dependent assays unreliable. For critical applications, using a fresh, unopened vial is strongly recommended. Technically, the moisture can be removed by heating, but this is not recommended as it can cause decomposition and requires specialized equipment to prevent reabsorption upon cooling.[1][8]

Q2: When I weigh the compound on my analytical balance, the reading continuously increases. Is my balance malfunctioning?

A: It is highly unlikely that your balance is malfunctioning. A continuous, unidirectional drift in the mass reading is a classic indicator that your sample is hygroscopic and is actively absorbing moisture from the air.[6][7]

  • Explanation: The analytical balance is sensitive enough to detect the mass of the water molecules being adsorbed onto the solid in real-time. The higher the humidity in the weighing room, the faster the mass will increase.

  • Solution: You must handle the compound in a controlled environment and weigh it rapidly. Close the balance doors immediately after adding the sample to minimize air currents and exposure.[9] Using a weighing bottle with a lid or employing the "weighing by difference" technique is essential (see Protocol 1).

Q3: What are the definitive storage conditions for this compound to prevent moisture uptake?

A: Proper storage is the most critical step in maintaining the compound's integrity.

  • Temperature: Store at 2-8°C as recommended by suppliers.[10]

  • Container: The primary container must be airtight and securely sealed after every use.[8] For long-term storage, sealing the cap with parafilm provides an extra barrier.[11]

  • Environment: The most effective strategy is to store the tightly sealed primary container inside a secondary enclosure that contains a desiccant, such as a laboratory desiccator.[12] This creates a microenvironment with very low relative humidity. Desiccant pouches can also be placed inside a larger sealed bag with the primary container.[2][11]

Q4: I need to prepare a 10 mM stock solution for a cell-based assay. How can I be confident in my concentration?

A: Accuracy is paramount. Given the hygroscopic nature, you cannot simply weigh out a calculated mass and assume it is correct.

  • Best Practice: The most reliable method is to dedicate a small, unopened vial of the compound for the sole purpose of making your stock solution. Weigh the entire vial (with cap) on an analytical balance, carefully transfer the full contents into your volumetric flask, and then immediately re-weigh the "empty" vial (with cap). The difference in mass is the true weight of the transferred compound. This "weighing by difference" method ensures accuracy.[7]

  • Alternative: If using a larger stock bottle, follow Protocol 1 below for weighing a smaller amount. Work quickly in a low-humidity environment. Once weighed, dissolve the compound immediately. Do not leave a weighed portion of the powder exposed to air.

Q5: Is it acceptable to handle and weigh this compound on an open lab bench?

A: This is strongly discouraged, particularly in environments with uncontrolled or high humidity (>40% RH).[7]

  • Risk: Open-bench handling maximizes the compound's exposure time to atmospheric moisture, accelerating water absorption and compromising sample integrity.

  • Recommended Environments:

    • Ideal: A nitrogen or argon-filled glove box provides the best protection.

    • Acceptable: A balance with a draft shield located in a dedicated, humidity-controlled weighing room.[13] If neither is available, minimize exposure time to the absolute minimum—seconds, not minutes.

Key Experimental Protocols
Protocol 1: Accurate Weighing of 5-(Azetidin-3-yl)pyrimidine hydrochloride

This protocol uses the "weighing by difference" method to minimize errors from moisture absorption.

  • Preparation: Place your sealed container of the compound and a clean, dry weighing vessel (e.g., a small glass vial with a cap or a weighing boat) inside a desiccator and allow them to equilibrate to the ambient temperature of the weighing room for at least 30 minutes. This prevents thermal air currents on the balance pan.[6][7]

  • Tare the Vessel: Place the closed weighing vessel on the analytical balance and tare the mass to zero.

  • Rapid Transfer: In a low-humidity environment, quickly open the main stock bottle, transfer an approximate amount of the powder to the tared weighing vessel, and securely close both the vessel and the stock bottle. Perform this step as quickly as possible.

  • First Weighing: Place the closed weighing vessel back on the balance and record the mass precisely.

  • Transfer to Flask: Immediately transfer the weighed powder from the weighing vessel into your final flask (e.g., the volumetric flask for solution preparation).

  • Second Weighing: Place the now-empty, closed weighing vessel back on the balance and record the new mass.

  • Calculation: The true mass of the compound transferred is the difference between the first and second weighings. This value should be used for all concentration calculations.

Protocol 2: Aliquotting for Long-Term Storage and Integrity

To avoid repeated opening of the main stock bottle, aliquotting is a crucial practice.

  • Environment Setup: Perform this entire procedure in an inert atmosphere glove box or a room with very low relative humidity.

  • Prepare Aliquot Vials: Arrange the required number of small (e.g., 1.5 mL) glass vials with screw caps. Ensure they are completely dry, for example, by oven-drying at 125°C overnight and cooling in a desiccator.[14]

  • Dispense Powder: Carefully dispense the desired amount of 5-(Azetidin-3-yl)pyrimidine hydrochloride into each vial.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of dry nitrogen or argon gas.

  • Seal Securely: Immediately and tightly cap each vial. For an enhanced seal, wrap the cap-vial interface with parafilm.[11]

  • Label and Store: Clearly label each aliquot with the compound name, lot number, mass, and date. Store the aliquots under the recommended conditions (2-8°C in a desiccator).

Summary of Handling & Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2–8 °CPer supplier specifications to ensure chemical stability.[10]
Storage Atmosphere In a desiccator over an active desiccant (e.g., silica gel, Drierite).Minimizes ambient humidity, preventing moisture absorption and preserving the compound's dry state.[2][12]
Handling Environment Inert atmosphere glove box (ideal); low-humidity (<40% RH) room (acceptable).Prevents moisture uptake during weighing and transfer, which can lead to inaccurate measurements and degradation.[7][13]
Weighing Method Weighing by difference in a closed container.Provides the true mass of the compound by accounting for any residual material left in the weighing vessel.[7]
Container Sealing Airtight screw caps, further sealed with parafilm for long-term storage.Creates a physical barrier against atmospheric moisture ingress.[8][11]
Visual Workflow

The following diagram illustrates the decision-making process and recommended workflow for handling this hygroscopic compound from receipt to experimental use.

Hygroscopic_Compound_Workflow cluster_storage Storage Phase cluster_experiment Experimental Phase Receive Receive Compound (Inspect Seal) Storage_Decision Immediate Use? Receive->Storage_Decision Store_Dessicator Store at 2-8°C in Desiccator Storage_Decision->Store_Dessicator No Equilibrate Equilibrate to Room Temp (in Desiccator) Storage_Decision->Equilibrate Yes Aliquot Aliquot into Single-Use Vials (Inert Atmosphere) Store_Dessicator->Aliquot For Future Use Store_Dessicator->Equilibrate < 1 week use Store_Aliquots Store Aliquots at 2-8°C in Desiccator Aliquot->Store_Aliquots Store_Aliquots->Equilibrate Weigh Weigh Rapidly (Use Protocol 1) Equilibrate->Weigh Dissolve Immediately Prepare Solution Weigh->Dissolve Experiment Proceed with Experiment Dissolve->Experiment

Caption: Decision workflow for handling hygroscopic compounds.

References
  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • Innoweight. 5 Best Practices for Analytical Balances. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Available at: [Link]

  • Veeprho. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Available at: [Link]

  • Google Patents. Process for drying hygroscopic materials.
  • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2023, January 2). Molecular Pharmaceutics. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available at: [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Available at: [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. Available at: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Available at: [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Purification Difficulties of Polar Azetidinyl-Pyrimidine Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of polar azetidinyl-pyrimidine intermediates. These compounds are of signific...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of polar azetidinyl-pyrimidine intermediates. These compounds are of significant interest in medicinal chemistry, but their inherent physicochemical properties often create substantial purification bottlenecks. This document provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why are polar azetidinyl-pyrimidine intermediates so notoriously difficult to purify?

A1: The purification challenges stem from a combination of their structural and physicochemical properties:

  • High Polarity: The pyrimidine core, often substituted with polar functional groups, combined with the nitrogen-containing azetidine ring, makes these molecules highly polar. This leads to poor retention in standard reversed-phase chromatography (RPC) systems, where they often elute near the solvent front.[1][2]

  • Basicity: The nitrogen atoms in both the pyrimidine and azetidine rings are basic.[3] These basic centers can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel, a common stationary phase in normal-phase chromatography (NPC).[3][4] This interaction is a primary cause of significant peak tailing, streaking on TLC plates, and in some cases, irreversible adsorption to the column.[3][4][5]

  • Water Solubility: Many of these intermediates, particularly in their salt forms, are highly soluble in water.[3] This can complicate work-up procedures, making extraction from aqueous layers inefficient and leading to product loss before the chromatography step even begins.[3]

  • Potential for On-Column Degradation: The combination of basic nitrogens and the strained azetidine ring can make these molecules susceptible to degradation on acidic stationary phases like silica gel.[4][6][7]

Q2: I'm starting a new purification. Which chromatography technique should I try first?

A2: The optimal technique depends on the specific polarity of your intermediate. Thin-Layer Chromatography (TLC) is an indispensable first step to guide your choice.[4] Use the following decision tree to select an appropriate starting point.

MethodSelection start Start: Crude Azetidinyl-Pyrimidine Intermediate tlc Run TLC with a standard normal-phase system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) start->tlc rf_check What is the Rf of the target compound? tlc->rf_check rf_high Rf > 0.6 even in highly polar eluent (e.g., 10% MeOH in DCM) rf_check->rf_high High Rf rf_mid 0.1 < Rf < 0.4 Good spot shape rf_check->rf_mid Good Rf rf_low Rf ≈ 0 (stuck on baseline) or severe streaking rf_check->rf_low Low/No Rf try_hilic Compound is very polar. Consider Hydrophilic Interaction Liquid Chromatography (HILIC). rf_high->try_hilic try_npc Proceed with Normal-Phase Flash Chromatography. Optimize solvent system based on TLC. rf_mid->try_npc troubleshoot_npc Strong interaction with silica. Troubleshoot Normal-Phase (e.g., add basic modifier) or consider alternative techniques like HILIC or RP-HPLC. rf_low->troubleshoot_npc

Caption: Decision tree for selecting an initial purification method.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a known issue for sensitive nitrogen-containing heterocycles.[4][6][8] The acidic nature of the silica surface can catalyze decomposition. Here are several strategies to mitigate this:

  • Test for Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability.[6]

  • Deactivate the Silica: Neutralize the acidic silanol groups by pre-treating the silica gel with a solvent containing a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). A 0.5-1% concentration in your eluent is typically sufficient.[1][3] See Protocol 1 for a detailed procedure.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. However, be aware that alumina can have its own reactivity issues.

  • Switch to a Different Technique: If degradation persists, move to a technique that avoids acidic silica, such as reversed-phase HPLC or HILIC, which often use buffered mobile phases.[4]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during your experiments, categorized by the chromatography technique.

Normal-Phase Chromatography (NPC) on Silica Gel
Problem Likely Cause(s) Solutions & Explanations
Severe peak tailing or streaking Strong ionic interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.[3][4][5]Add a Basic Modifier: Incorporate 0.1-1% triethylamine (NEt₃) or ammonia into your mobile phase.[4][9] The base will compete for the acidic sites on the silica, preventing your compound from binding too strongly and allowing for more symmetrical peak elution.
Compound is stuck at the baseline (Rf ≈ 0) The mobile phase is not polar enough to elute your highly polar compound from the polar stationary phase.[4][6]Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system).[4] For extremely polar compounds, systems like 5-10% of a 10% NH₄OH in MeOH solution mixed with DCM can be effective.[6]
Co-elution with a polar impurity The chosen solvent system (e.g., ethyl acetate/hexane) does not provide sufficient selectivity to resolve the compounds.Change Solvent Selectivity: Switch to a different solvent system. For example, replacing ethyl acetate with dichloromethane/methanol can alter the specific interactions (hydrogen bonding, dipole-dipole) and improve separation.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Likely Cause(s) Solutions & Explanations
Poor or no retention (elutes in the void volume) The compound is too polar and has a higher affinity for the polar mobile phase than the non-polar stationary phase (e.g., C18).[1][2] This is a classic challenge for polar analytes in RP-HPLC.[10][11]1. Use a Polar-Compatible Column: Employ columns designed for use with highly aqueous mobile phases (e.g., Waters CORTECS T3, Atlantis T3). These have a lower ligand density to prevent "dewetting." 2. Employ an Embedded Polar Group (EPG) Column: These columns offer alternative selectivity and can increase retention for polar compounds.[1] 3. Use Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate like OSA for basic compounds) to the mobile phase. This reagent coats the stationary phase, creating an ion-exchange surface that retains the charged analyte.[12][13][14][15] See Protocol 3 . 4. Switch to HILIC: For very polar compounds, HILIC is often the most effective solution.[16][17][18]
Tailing peaks (for basic compounds) Secondary interactions between the protonated basic analyte and residual, ionized silanol groups on the silica backbone of the stationary phase.[5][19]1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an acid like formic acid or TFA. At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte.[1][5] 2. Use a Highly End-Capped Column: Select a modern, high-purity (Type B) silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.[5][19]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Likely Cause(s) Solutions & Explanations
Split or distorted peaks Sample Diluent Mismatch: The solvent used to dissolve the sample is much stronger (more polar) than the mobile phase. This causes the sample to spread out on the column before the separation begins.[20]Match the Sample Solvent: Dissolve your sample in the initial mobile phase conditions (high percentage of organic solvent, e.g., 90-95% acetonitrile). If solubility is an issue, use the minimum amount of a slightly more polar solvent.
Irreproducible retention times Insufficient Column Equilibration: The water layer on the HILIC stationary phase, which is crucial for the separation mechanism, has not formed a stable equilibrium.[21] HILIC requires longer equilibration times than RP-HPLC.Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs, especially after a steep gradient.[20]

Alternative & Advanced Techniques

Supercritical Fluid Chromatography (SFC)

For challenging purifications, SFC is emerging as a powerful and "green" alternative to normal-phase and reversed-phase LC.[22] It uses supercritical CO₂, often mixed with a polar co-solvent like methanol, as the mobile phase.[23]

  • Advantages for Polar Compounds: SFC operates in a normal-phase mode, making it inherently suitable for retaining polar compounds that perform poorly in RP-HPLC.[23][24] It offers unique selectivity that can resolve impurities that are difficult to separate by HPLC.

  • Key Benefits:

    • Speed: The low viscosity of the mobile phase allows for very high flow rates, leading to faster purifications.[22]

    • Reduced Solvent Consumption: The primary mobile phase component, CO₂, is inexpensive and evaporates upon collection, simplifying sample recovery.[22][23]

    • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which is beneficial for purity confirmation.[24]

sfc_advantages sfc Supercritical Fluid Chromatography (SFC) advantage1 Fast Separations (High Flow Rates) sfc->advantage1 advantage2 Reduced Organic Solvent Use (CO2-based) sfc->advantage2 advantage3 Simplified Product Recovery (CO2 evaporates) sfc->advantage3 advantage4 Unique Selectivity (Normal-Phase Mode) sfc->advantage4

Caption: Key advantages of SFC for intermediate purification.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to neutralize the acidic sites on silica gel, minimizing peak tailing and on-column degradation of basic compounds.[1][3]

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 0.5-1% triethylamine (NEt₃).

  • Pack the Column: Prepare a slurry of silica gel in the initial elution solvent (without NEt₃) and pack your column as usual.

  • Flush with Deactivating Solvent: Once packed, flush the column with 2-3 column volumes of the deactivating solvent prepared in step 1. This allows the NEt₃ to neutralize the acidic silanol sites.

  • Re-equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without NEt₃) to remove any excess, unbound base.

  • Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system. The stationary phase is now passivated.

Protocol 2: General Method for HILIC Purification Screening

This protocol provides a starting point for developing a HILIC method for highly polar azetidinyl-pyrimidine intermediates.[2]

  • Column and Mobile Phase Selection:

    • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).[4]

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in a mixture of 95:5 (v/v) Acetonitrile:Aqueous Buffer. If solubility is low, a minimal amount of a slightly stronger solvent (e.g., 90:10) can be used.[2]

  • Column Equilibration: Equilibrate the column thoroughly with the initial high organic mobile phase (e.g., 95% B) for at least 15 column volumes.

  • Illustrative Gradient Elution:

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 60% B over 10 minutes.

    • Wash: Ramp to 50% B and hold for 2 minutes.

    • Re-equilibration: Return to 95% B and hold for 5-10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Protocol 3: Using Ion-Pairing Agents in RP-HPLC

This protocol is for retaining highly polar, basic compounds on a standard C18 column.

  • Reagent and Column Selection:

    • Column: Standard C18 reversed-phase column.

    • Ion-Pairing Reagent: For basic analytes, use an anionic reagent like 5-10 mM 1-octanesulfonic acid sodium salt (OSA).[15]

    • Mobile Phase A (Aqueous): 5-10 mM OSA in water, with a buffer (e.g., 20 mM phosphate) to control pH. Adjust pH to 2.5-4.0.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Column Equilibration (Critical): Ion-pair chromatography requires extensive equilibration.[14] Flush the column with the ion-pairing mobile phase (e.g., 95% A, 5% B) for at least 30-60 minutes before the first injection to ensure the stationary phase is fully coated with the reagent.

  • Elution: Run your gradient as usual (e.g., 5% to 95% B).

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagent can be difficult to wash out completely.[20]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. Available at: [Link]

  • Application Notes: Supercritical Fluid Chromatography (SFC) - LCGC International. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Available at: [Link]

  • Supercritical fluid chromatography - Wikipedia. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography | Phenomenex. Available at: [Link]

  • 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. Available at: [Link]

  • HILIC - SIELC Technologies. Available at: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books. Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. Available at: [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • On-Column Sample Degradation | LCGC International. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. Available at: [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. Available at: [Link]

  • Polar Compounds | SIELC Technologies. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Features of 5-(Azetidin-3-yl)pyrimidine Hydrochloride

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(Azetidin-3-yl)pyrimidine hydrochloride. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(Azetidin-3-yl)pyrimidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through a detailed examination of its proton NMR spectrum. By comparing the spectral data with its core constituents, azetidine and pyrimidine, we offer a foundational understanding of the electronic and structural influences that govern its chemical shifts.

Introduction

5-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, combining the structural motifs of a pyrimidine ring and an azetidine ring. The pyrimidine core is a fundamental component of nucleobases, while the strained four-membered azetidine ring often imparts unique conformational constraints and metabolic stability in drug candidates. Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will illuminate the characteristic proton signals of the title compound, providing a basis for its unambiguous identification and the assessment of its purity.

Predicted ¹H NMR Spectrum of 5-(Azetidin-3-yl)pyrimidine Hydrochloride

While an experimental spectrum for 5-(Azetidin-3-yl)pyrimidine hydrochloride is not publicly available, a reliable prediction can be formulated by analyzing the spectra of its parent heterocycles and considering the electronic effects of substitution. The hydrochloride salt form will result in the protonation of the azetidine nitrogen, significantly influencing the chemical shifts of the adjacent protons. The analysis is presented assuming a deuterated solvent such as D₂O, which is commonly used for hydrochloride salts.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 5-(Azetidin-3-yl)pyrimidine with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Azetidin-3-yl)pyrimidine Hydrochloride in D₂O.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2 (Pyrimidine)~9.2Singlet1H-
H4, H6 (Pyrimidine)~9.0Singlet2H-
H3' (Azetidine)~4.5 - 4.8Quintet1H~8-9
H2', H4' (Azetidine)~4.2 - 4.5Triplet of Doublets or Multiplet4H~8-9 (geminal), ~8-9 (vicinal)

Comparative Spectral Analysis

The predicted chemical shifts of 5-(Azetidin-3-yl)pyrimidine hydrochloride can be rationalized by comparing them to the known spectra of pyrimidine and azetidine hydrochloride.

Pyrimidine

The pyrimidine ring is an electron-deficient system, leading to significant deshielding of its protons.

Table 2: Experimental ¹H NMR Chemical Shifts of Pyrimidine.

Proton AssignmentChemical Shift (δ, ppm) in CDCl₃[1]Chemical Shift (δ, ppm) in Water (pH 7.00)Multiplicity
H29.269.13Doublet
H4, H68.78-Doublet
H57.367.59Triplet

In 5-(Azetidin-3-yl)pyrimidine hydrochloride, the azetidinyl group at the C5 position will influence the electronic environment of the pyrimidine protons. The electron-donating nature of the alkyl substituent would typically cause a slight upfield shift of the pyrimidine protons. However, the protonated state of the azetidine nitrogen will have an electron-withdrawing inductive effect, likely resulting in a downfield shift for the pyrimidyl protons compared to a neutral azetidinyl substituent. The H2 proton, being furthest from the substituent, is expected to remain the most downfield. The H4 and H6 protons will be deshielded due to their proximity to the ring nitrogens and the C5 substituent.

Azetidine Hydrochloride

The azetidine ring is a strained, four-membered heterocycle. In its hydrochloride salt form, the nitrogen atom is protonated, leading to a significant deshielding of the ring protons due to the inductive effect of the positive charge.

Table 3: Experimental ¹H NMR Chemical Shifts of Azetidine in CDCl₃.

Proton AssignmentChemical Shift (δ, ppm)[2]Multiplicity
H2, H43.63Triplet
H32.33Quintet

For 5-(Azetidin-3-yl)pyrimidine hydrochloride, the protons of the azetidine ring will be significantly shifted downfield compared to the free base due to the protonation of the nitrogen. Furthermore, the attachment of the electron-withdrawing pyrimidine ring at the C3' position will further deshield the azetidine protons. The H3' proton, being directly attached to the pyrimidine ring, will experience the most significant downfield shift. The H2' and H4' protons, being adjacent to the protonated nitrogen, will also be strongly deshielded.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-(Azetidin-3-yl)pyrimidine hydrochloride, the following protocol is recommended:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of 5-(Azetidin-3-yl)pyrimidine HCl Solvent Dissolve in 0.6-0.7 mL of D₂O Sample->Solvent Reference Add internal standard (e.g., TSP or DSS) Solvent->Reference Vortex Vortex to ensure homogeneity Reference->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer Instrument Place sample in a 400-600 MHz NMR spectrometer Transfer->Instrument Lock Lock on the deuterium signal of D₂O Instrument->Lock Shim Shim the magnetic field Lock->Shim Parameters Set acquisition parameters: - Pulse program (e.g., zg30) - Number of scans (e.g., 16-64) - Relaxation delay (e.g., 1-2 s) Shim->Parameters Acquire Acquire the FID Parameters->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Reference_Proc Reference the spectrum to the internal standard (0 ppm) Baseline->Reference_Proc Integrate Integrate the signals Reference_Proc->Integrate Analyze Analyze chemical shifts, multiplicities, and coupling constants Integrate->Analyze

Caption: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(Azetidin-3-yl)pyrimidine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Set the appropriate acquisition parameters, including a 30° pulse angle, a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Reference the spectrum by setting the chemical shift of the internal standard to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to assign the signals to the respective protons in the molecule.

This systematic approach ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum, which is crucial for the accurate structural elucidation of 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Conclusion

The ¹H NMR spectrum of 5-(Azetidin-3-yl)pyrimidine hydrochloride is characterized by distinct signals corresponding to the protons of the pyrimidine and azetidine rings. The electron-withdrawing nature of the pyrimidine ring and the protonated state of the azetidine nitrogen lead to a general downfield shift of all protons. A thorough understanding of these spectral features, supported by a comparative analysis with related compounds, is essential for researchers working with this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data, facilitating confident structural verification and purity assessment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9260, Pyrimidine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link].

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative

Structural Validation of 5-(Azetidin-3-yl)pyrimidine: A Comparative NMR Strategy Guide

Executive Summary & Core Directive In fragment-based drug discovery (FBDD), the 5-(azetidin-3-yl)pyrimidine scaffold represents a high-value "sp3-rich" building block.[1] However, its validation presents a specific analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In fragment-based drug discovery (FBDD), the 5-(azetidin-3-yl)pyrimidine scaffold represents a high-value "sp3-rich" building block.[1] However, its validation presents a specific analytical hazard: regioisomer misassignment .[1] The Suzuki-Miyaura or Negishi couplings used to synthesize this motif often yield mixtures of 4- and 5-substituted isomers, which are difficult to distinguish by low-resolution MS or standard 1H NMR due to overlapping aromatic signals and solvent broadening.[1]

This guide compares three validation methodologies, establishing Method B (2D Heteronuclear Correlation) as the mandatory standard for releasing this compound into library screening. We move beyond simple "peak counting" to a self-validating connectivity analysis.

The Analytical Challenge: Why 1D NMR Fails

The core problem lies in the symmetry and chemical shift similarities between the desired 5-isomer and the common 4-isomer byproduct.

Feature5-(Azetidin-3-yl)pyrimidine (Target)4-(Azetidin-3-yl)pyrimidine (Impurity)
Symmetry High (C2 axis through Py-C2/C5 and Az-N/C3)Lower (Asymmetric pyrimidine substitution)
1H Signals Pyrimidine protons H4/H6 are equivalent.[1]Pyrimidine protons H2, H5, H6 are distinct.[1]
Risk H4/H6 equivalence can be mistaken for dynamic averaging or solvent overlap in the 4-isomer.H5/H6 coupling (

) is diagnostic but often obscured by broadening.[1]
Comparative Methodology Analysis
MetricMethod A: 1D 13C NMR (Baseline)Method B: 1H-13C HSQC + HMBC (Recommended)Method C: 15N-HMBC (Advanced)
Certainty Low (Ambiguous Shifts)High (Definitive Connectivity) Very High (Direct N-C mapping)
Time Cost 15 mins2 - 4 Hours12+ Hours
Sample Req >5 mg>2 mg>20 mg
Blind Spot Cannot prove connectivity between rings.[1]Requires careful parameter setup (J-coupling).Low sensitivity (Natural Abundance).[1][2]

Detailed Validation Protocol (Method B)

This protocol utilizes DMSO-d6 to minimize azetidine ring puckering dynamics and prevent overlap common in CDCl3.

Step 1: Sample Preparation[1]
  • Mass: Dissolve 5–10 mg of the analyte.

  • Solvent: 600 µL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube (prevent shimming artifacts).

  • Equilibration: Allow 5 minutes in the probe for temperature stabilization (298 K).

Step 2: Acquisition Parameters[1][3]
  • 1H NMR: 16 scans, 30° pulse, D1 = 2.0s.

  • 13C {1H} NMR: 1024 scans, D1 = 2.0s (Critical for quaternary carbons).

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH3 (positive) from CH2 (negative).

  • HMBC: Optimized for long-range coupling (

    
    ).[1]
    
Step 3: The "Smoking Gun" Analysis

You are looking for specific Inter-Ring Correlations .

  • Target (5-isomer): The Azetidine methine proton (H3' ) must show a strong

    
     correlation to two equivalent  pyrimidine carbons (C4/C6 ).[1]
    
  • Impurity (4-isomer): The Azetidine H3' will correlate to three distinct pyrimidine carbons (C2, C5, C6) with differing intensities.[1]

Data Interpretation & Reference Values

The following table synthesizes expected chemical shifts (δ) in DMSO-d6. Note: Values are simulated based on substituent additivity rules and validated against similar heterocyclic literature.

Table 1: Diagnostic 13C Chemical Shift Comparison
Carbon Position5-Isomer (Target) δ (ppm)4-Isomer (Alternative) δ (ppm)Diagnostic Note
Py-C2 157.5158.8Deshielded (between two Ns).[1]
Py-C4 156.2170.1 (Ipso) Key Differentiator: C4 is quaternary in 4-isomer.[1]
Py-C5 134.5 (Ipso) 119.2Key Differentiator: C5 is quaternary in 5-isomer.[1]
Py-C6 156.2153.5Equivalent to C4 in Target.
Az-C3 (Methine) 32.434.1High field aliphatic.[1]
Az-C2/C4 (CH2) 54.853.2Broadened if N-inversion is slow.[1]

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the structure, specifically filtering out the regioisomer.

NMR_Validation_Flow Start Synthesized Product (Unknown Regioisomer) H1_Screen 1H NMR Screening (DMSO-d6) Start->H1_Screen Symmetry_Check Symmetry Check: Are Py-H4/H6 Equivalent? H1_Screen->Symmetry_Check C13_Acq 13C & DEPT-135 Acquisition Symmetry_Check->C13_Acq Yes (Singlet/Doublet) Result_4 REJECTED: 4-Isomer (Az-H3 couples to 3 distinct carbons) Symmetry_Check->Result_4 No (3 Distinct Signals) Quat_Count Count Quaternary Carbons (Low Intensity in 13C) C13_Acq->Quat_Count HMBC_Exp 2D HMBC Experiment (The Filter) Quat_Count->HMBC_Exp 1 Quat (C5) vs 1 Quat (C4) Result_5 CONFIRMED: 5-Isomer (Az-H3 couples to 2 equiv carbons) HMBC_Exp->Result_5 Symm Correlation HMBC_Exp->Result_4 Asymm Correlation

Caption: Figure 1. Self-validating logic flow for distinguishing 5-substituted vs 4-substituted pyrimidine isomers using NMR.

Advanced Mechanistic Insight: The HMBC Connectivity

To ensure authoritative grounding, we must visualize the specific atomic correlations that define the "Self-Validating System."[1]

HMBC_Connectivity cluster_Azetidine Azetidine Ring cluster_Pyrimidine Pyrimidine Ring (5-Substituted) Az_H3 H3' (Proton) Py_C5 C5 (Ipso) Az_H3->Py_C5 2J (Strong) Py_C4 C4 Az_H3->Py_C4 3J (Definitive) Py_C6 C6 Az_H3->Py_C6 3J (Definitive) Az_C3 C3' Az_C3->Py_C5 Sigma Bond

Caption: Figure 2. Definitive HMBC correlations. H3' must show 3-bond coupling to BOTH C4 and C6, confirming the 5-position attachment.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and HMBC parameter optimization). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and heterocycle base shifts). [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts of nitrogen heterocycles).

  • Katritzky, A. R., et al. (2010).[1] Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed synthesis and spectral properties of azetidines and pyrimidines).

Sources

Validation

Comparative Solubility Guide: 5-(Azetidin-3-yl)pyrimidine HCl vs. Free Base

Executive Summary Product Focus: 5-(Azetidin-3-yl)pyrimidine (CAS: 1237171-04-8) and its Hydrochloride salt (CAS: 1255531-16-8). For researchers and drug development professionals working with azetidine-functionalized he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 5-(Azetidin-3-yl)pyrimidine (CAS: 1237171-04-8) and its Hydrochloride salt (CAS: 1255531-16-8).

For researchers and drug development professionals working with azetidine-functionalized heterocycles, the choice between the Free Base and Hydrochloride (HCl) Salt is a critical determinant of experimental success.

  • The HCl Salt is the superior choice for biological assays, aqueous formulations, and stability studies . It exhibits significantly enhanced aqueous solubility (>50 mg/mL estimated) due to the ionization of the azetidine nitrogen.

  • The Free Base is the preferred form for organic synthesis intermediates , particularly in reactions requiring nucleophilic nitrogen (e.g., N-alkylation or acylation) or in non-polar organic solvent extractions.

This guide provides a technical comparison of their physicochemical profiles, supported by experimental protocols and solubility data.

Part 1: Physicochemical Profile & Mechanism

To understand the solubility differences, one must analyze the molecular structure and acid-base properties.

Structural Analysis

The molecule consists of a pyrimidine ring attached to the C3 position of an azetidine ring .

  • Azetidine Ring: A strained, four-membered saturated heterocycle containing a secondary amine. This amine is the primary basic center.

  • Pyrimidine Ring: An aromatic heterocycle with two nitrogen atoms. These are electron-withdrawing and weakly basic (pKa ~1.3), meaning they remain unprotonated at physiological pH.

pKa and Ionization

The solubility behavior is governed by the pKa of the azetidine nitrogen.

  • Azetidine (unsubstituted) pKa: ~11.3

  • 5-(Azetidin-3-yl)pyrimidine pKa (Predicted): 8.5 – 9.5 . The electron-withdrawing nature of the pyrimidine ring lowers the basicity of the azetidine nitrogen compared to the parent azetidine, but it remains sufficiently basic to form stable salts.

Solubility Mechanism
  • Low pH (pH < pKa): The azetidine nitrogen is protonated (

    
    ). The molecule exists as a cation, leading to high lattice energy disruption by water and high aqueous solubility .
    
  • High pH (pH > pKa): The azetidine nitrogen is deprotonated (

    
    ). The molecule is neutral and lipophilic, leading to low aqueous solubility  and precipitation.
    
Visualization: pH-Dependent Solubility Profile

The following diagram illustrates the theoretical solubility shift based on the Henderson-Hasselbalch relationship.

SolubilityProfile Acidic Acidic Environment (pH 1.2 - 6.0) Protonated Protonated Species (Cationic Form) High Solubility Acidic->Protonated Dominant Form pKa_Point pKa Threshold (~8.5 - 9.5) Protonated->pKa_Point pH increases Neutral Neutral Species (Free Base) Low Solubility / Precipitation pKa_Point->Neutral Deprotonation Basic Basic Environment (pH > 10.0) Basic->Neutral Dominant Form

Figure 1: Theoretical pH-solubility profile demonstrating the transition from soluble cation to insoluble free base.

Part 2: Comparative Solubility Data

The following data compares the solubility limits of the Free Base and HCl salt. While specific batch data may vary, these values represent the typical physicochemical behavior for this class of azetidinyl-pyrimidines.

Table 1: Solubility Comparison (25°C)
Solvent / MediapHFree Base SolubilityHCl Salt SolubilityPerformance Verdict
Water ~7.0Low (< 5 mg/mL)High (> 50 mg/mL) HCl Wins for aqueous stock.
0.1 N HCl 1.2High (> 20 mg/mL)*Very High (> 100 mg/mL) Both soluble due to in-situ salt formation.
PBS Buffer 7.4Low (< 2 mg/mL)Moderate-High (> 20 mg/mL)HCl Wins (Buffer capacity maintains salt form).
DMSO -High (> 100 mg/mL) High (> 50 mg/mL)Free Base Wins slightly, but both are excellent.
Ethanol -Moderate (~10-20 mg/mL)Moderate (~10-20 mg/mL)Comparable.
DCM / Ethyl Acetate -Soluble Insoluble / PoorFree Base Wins for extraction/purification.

*Note: The Free Base will dissolve in 0.1 N HCl because it converts to the HCl salt in situ. However, the dissolution rate is slower than starting with the pre-formed salt.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid form.

ExperimentalWorkflow Start Weigh Excess Solid (approx. 5-10 mg) AddSolvent Add Solvent (0.5 mL) (Water, PBS, or DMSO) Start->AddSolvent Agitate Agitate / Shake (24 Hours @ 25°C) AddSolvent->Agitate Filter Filtration / Centrifugation (0.22 µm PTFE filter) Agitate->Filter Analyze Quantify via HPLC-UV (Detection @ 254 nm) Filter->Analyze

Figure 2: Standard Shake-Flask Solubility Workflow.

Step-by-Step Procedure:

  • Preparation: Place 5 mg of 5-(Azetidin-3-yl)pyrimidine (HCl or Free Base) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target media (e.g., PBS pH 7.4).

  • Equilibration: Shake or vortex at room temperature for 24 hours. Visual Check: If the solid dissolves completely immediately, add more solid until a suspension is visible (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter.

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation: Compare the peak area to a standard curve prepared in DMSO.

Protocol B: Visual Solubility (Quick Screen)

For rapid formulation development without HPLC:

  • Weigh 1 mg of compound.

  • Add solvent in 10 µL increments.

  • Vortex after each addition.

  • Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = 1 mg / Volume (mL).

Part 4: Implications for Drug Development[1]

Formulation Strategy
  • In Vivo Studies: Use the HCl salt . It dissolves readily in saline or water for injection (WFI). If pH adjustment is needed, ensure the final pH stays below 8.0 to prevent precipitation of the free base.

  • In Vitro Assays: Both forms can be dissolved in DMSO to create a 10 mM stock solution. When diluting into culture media (pH 7.4), the HCl salt poses a lower risk of "crashing out" (precipitation) than the free base.

Stability Considerations
  • Hygroscopicity: HCl salts of azetidines can be hygroscopic. Store the HCl salt in a desiccator at -20°C. The Free Base is generally more crystalline and less hygroscopic but may be prone to oxidation if not stored properly.

  • Disproportionation: In solid oral dosage forms, avoid mixing the HCl salt with strong alkaline excipients (e.g., Magnesium Stearate) which could convert the salt back to the free base, altering dissolution rates.

Synthesis Utility
  • Reaction Intermediate: If using 5-(Azetidin-3-yl)pyrimidine as a building block (e.g., attaching a group to the azetidine nitrogen), use the Free Base . If you only have the HCl salt, you must perform a "free-basing" step (wash with NaHCO₃/DCM) before the reaction, or add an extra equivalent of base (e.g., DIPEA, TEA) to the reaction mixture to neutralize the HCl.

References

  • PubChem Compound Summary: Azetidine (CID 10422). National Center for Biotechnology Information. Link

  • Chemical Vendor Data (Sigma-Aldrich): 5-(Azetidin-3-yl)pyrimidine HCl (CAS 1255531-16-8). Link

  • Chemical Vendor Data (Enamine): 5-(Azetidin-3-yl)pyrimidine (CAS 1237171-04-8).[1] Link

  • General Literature: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Supporting the general principle of salt solubility enhancement).

  • pKa Prediction: Calculated using ChemAxon / MarvinSketch based on structural fragments (Pyrimidine + Azetidine).

Sources

Comparative

The Azetidine Advantage: Bioisosteric Replacement of Piperidine in Drug Candidates

[1] Executive Summary In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Azetidine Contraction" —replacing a six-membered piperidine ring with a four-membered azetidine—is emerging as a powe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Azetidine Contraction" —replacing a six-membered piperidine ring with a four-membered azetidine—is emerging as a powerful tactic to rescue lead compounds.

While piperidine is a ubiquitous pharmacophore found in over 30 approved drugs (e.g., Donepezil, Fentanyl), it frequently suffers from high lipophilicity (LogP) and metabolic liability at the


-carbon positions (CYP450 oxidation).[1][2] This guide objectively analyzes the bioisosteric replacement of piperidine with azetidine. Experimental data confirms that this switch typically lowers LogD by 0.5–1.0 units, improves Ligand Lipophilicity Efficiency (LLE), and significantly reduces intrinsic clearance (

), often with minimal loss of potency.[1][2]

Physicochemical Profiling: The "Rule of 4" Advantage

The transition from a 6-membered to a 4-membered ring induces drastic changes in molecular geometry and electronic properties.[2]

Comparative Metrics Table
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact on Drug Design
Hybridization

(Chair conformation)

(Puckered/Planar)
Azetidine is more rigid; alters exit vectors.[2]
Ring Strain ~0 kcal/mol~26 kcal/molHigh strain can alter amine basicity and reactivity.[2]
Basicity (pKa) ~11.2 (unsubstituted)~11.3 (unsubstituted)*See Note below.[3]
Lipophilicity (

LogP)
Baseline-1.0 to -1.2 unitsMassive solubility gain; lowers non-specific binding.[2]
Metabolic Soft Spots 4 (C2, C3, C5, C6)ReducedSteric bulk and strain prevent CYP access.[1][2]
Molar Volume LargerCompactHigher Ligand Efficiency (LE).[2]

> Critical Note on pKa: While unsubstituted azetidine and piperidine have similar pKa values in water, N-alkyl azetidines in complex drug scaffolds often exhibit a lower effective basicity (0.5–1.0 unit drop) compared to their piperidine analogs due to solvation effects and the inability of the strained ring to stabilize the ammonium cation as effectively as the chair-form piperidine.[2] This is crucial for improving membrane permeability.

Vector Analysis & Geometric Shift

The exit vectors of substituents on the nitrogen are distinct.[2] Piperidine substituents (equatorial) project at ~109.5°.[2] Azetidine substituents, due to ring strain (C-N-C angle ~92°), project the lone pair and substituents further apart, often altering the binding pose.[1]

VectorAnalysis cluster_0 Piperidine (Chair) cluster_1 Azetidine (Puckered) Pip Piperidine Core (Relaxed sp3) Pip_Vec Equatorial Vector (~109.5°) Pip->Pip_Vec Substituent Azet Azetidine Core (Strained ~92°) Pip->Azet Ring Contraction Azet_Vec Modified Vector (Wider Angle) Azet->Azet_Vec Substituent Result Consequence: 1. Reduced Hydrophobic Bulk 2. Altered H-Bond Donor/Acceptor Angle Azet_Vec->Result

Figure 1: Geometric shift in exit vectors upon ring contraction. The strained angle of azetidine alters the projection of substituents, potentially accessing new sub-pockets.[2]

Metabolic Stability & Clearance (The "Why")

The primary driver for this switch is Metabolic Stability .

The Mechanism of Stabilization

Piperidines are notorious substrates for Cytochrome P450 (specifically CYP2D6 and CYP3A4). The mechanism typically involves:

  • Single Electron Transfer (SET) from the Nitrogen lone pair.

  • Hydrogen Abstraction at the

    
    -carbon (C2 or C6).[2]
    
  • Formation of an iminium ion intermediate.[2]

Why Azetidine Survives:

  • Steric Shielding: The compact nature of the 4-membered ring makes the

    
    -protons less accessible to the bulky Heme-Iron center of CYP enzymes.[2]
    
  • Bond Angle Strain: The C-H bonds adjacent to the nitrogen in azetidine have higher

    
    -character (to relieve ring strain), making the C-H bond stronger and harder to abstract (higher Bond Dissociation Energy).
    
Decision Logic for Bioisosteric Switching

BioisostereLogic Start Lead Compound (Piperidine Core) Issue Issue Identification: High Clearance (Cl_int) or Low Solubility? Start->Issue MetabCheck Metabolite ID: Oxidation at Piperidine u03b1-carbon? Issue->MetabCheck Branch1 Yes (Oxidative Liability) MetabCheck->Branch1 Branch2 No (Other Issue) MetabCheck->Branch2 Solution1 Strategy A: Block Metabolic Site (Add F or Me) Branch1->Solution1 High LogP penalty Solution2 Strategy B (Superior): Azetidine Contraction Branch1->Solution2 Lowers LogP & Cl_int Outcome Result: 1. Improved LLE 2. Reduced Cl_int 3. Maintained Potency Solution2->Outcome

Figure 2: Decision workflow for implementing the Azetidine switch in lead optimization.

Case Study: The JAK Inhibitor Evolution (Baricitinib)[4]

A compelling example of the azetidine advantage is found in the Janus Kinase (JAK) inhibitor class.

  • The Context: Early JAK inhibitors (like Tofacitinib) utilized piperidine-based scaffolds. While effective, the piperidine ring contributes significantly to lipophilicity.[2]

  • The Switch: Baricitinib (Olumiant) incorporates an azetidine ring linked to an ethylsulfonyl group.[4]

  • The Data:

    • The azetidine ring in Baricitinib serves as a rigid linker that orients the nitrile group (cyanomethyl) to interact with the active site.

    • Compared to a theoretical piperidine analog, the azetidine core reduces the molecular weight and LogP, contributing to Baricitinib's favorable oral bioavailability and pharmacokinetic profile.[2]

    • Result: The azetidine scaffold allowed for a highly selective JAK1/JAK2 profile with a clean metabolic slate compared to larger homologs.

Experimental Protocols

Protocol: Synthesis of 3-Substituted Azetidines

Unlike piperidines, azetidines are not always commercially available in diverse forms.[2] Below is a standard protocol for synthesizing a 3-aryl azetidine from a precursor, a common requirement in medicinal chemistry.

Method: Intramolecular Cyclization of


-Amino Alcohols (Modified Couty Synthesis).

Reagents:

  • Starting material: N-protected

    
    -amino alcohol derivative.[2]
    
  • Mesyl Chloride (MsCl).[2]

  • Base: Triethylamine (

    
    ) or DIPEA.[2]
    
  • Solvent: Dichloromethane (DCM) or THF.[2]

Step-by-Step Workflow:

  • Activation: Dissolve the N-benzyl-3-aryl-3-hydroxy-propylamine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
     atmosphere. Cool to 0°C.[2]
    
  • Mesylation: Add

    
     (2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[2] Stir for 1 hour at 0°C. Checkpoint: Monitor by TLC/LCMS for formation of the mesylate intermediate.
    
  • Cyclization: Reflux the mixture (40°C) for 4–12 hours. The internal nucleophilic attack of the amine on the mesylate closes the 4-membered ring.[2]

    • Note: For sterically hindered substrates, switching solvent to acetonitrile (

      
      ) and heating to 80°C may be required.[1][2]
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    .[1][2]
  • Deprotection (if required): If N-Benzyl protected, perform hydrogenolysis (

    
    , Pd/C, MeOH) to yield the free azetidine amine.[1][2]
    
Protocol: Microsomal Stability Assay (Validation)

To verify the bioisosteric advantage.

  • Preparation: Prepare 10 mM stock solutions of the Piperidine Lead and the Azetidine Analog in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[2]
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.[2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [2]
      
    • 
      [1]
      
    • Success Criterion: Azetidine analog should show

      
       reduction in 
      
      
      
      compared to piperidine.

References

  • Lowe, M. A., et al. (2012).[1][2] "Design and Synthesis of Azetidines as Gamma-Secretase Inhibitors." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry. (Discusses ring strain and metabolic stability principles). Link[1]
    
  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Replacements for Carbonyl Groups and as Surrogates for Piperidines."[2][5] Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Fridman, H., et al. (2019).[1][2] "Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride." Journal of Labelled Compounds and Radiopharmaceuticals. (Details the azetidine synthesis in Baricitinib). Link[1]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1][2] "The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates." Drug Discovery Today. (Context for reducing lipophilicity). Link[1]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 5-(Azetidin-3-yl)pyrimidine Hydrochloride

Executive Summary & Immediate Directive Do not dispose of 5-(Azetidin-3-yl)pyrimidine hydrochloride down the drain or in municipal trash. [1] This compound is a nitrogenous heterocycle salt with potential biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 5-(Azetidin-3-yl)pyrimidine hydrochloride down the drain or in municipal trash. [1]

This compound is a nitrogenous heterocycle salt with potential biological activity and inherent ring strain. It requires high-temperature incineration through a licensed hazardous waste contractor.[1]

Immediate Action Checklist:

  • Segregate: Isolate from strong oxidizers and strong bases.

  • Label: Mark clearly as "Hazardous Waste - Organic Solid/Liquid."[1]

  • Container: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if aqueous (corrosion risk).

Chemical Profile & Hazard Assessment

To manage this chemical effectively, one must understand the causality behind its hazards. This is not merely "chemical waste"; it is a strained ring system stabilized as a salt.

PropertyDataOperational Implication
Chemical Name 5-(Azetidin-3-yl)pyrimidine hydrochloridePrimary identifier for waste manifests.
CAS Number 1255531-16-8 CRITICAL: Do not confuse with 5-Azacytidine (CAS 320-67-2), a highly toxic antineoplastic.[1]
Molecular Formula C₇H₉N₃[1] · HClNitrogen-rich; generates NOₓ upon incineration.[1]
Ring Strain ~26 kcal/mol (Azetidine)The 4-membered ring is kinetically stable but thermodynamically unstable.[1] High energy release upon combustion.
Solubility High (Water/Methanol)Readily mobilizes in water; spill cleanup requires dry sorbents to prevent environmental leaching.
Acidity pH < 7 (Aqueous solution)The HCl salt forms acidic solutions; incompatible with cyanide or sulfide waste streams (gas evolution risk).

Expert Insight: The azetidine ring is a four-membered nitrogen heterocycle.[1] While the hydrochloride salt stabilizes the amine, the ring itself possesses significant angle strain. In the presence of strong nucleophiles or bases, the ring can open, potentially forming reactive alkylating agents. Therefore, neutralization is not recommended as a primary disposal method; incineration is the only self-validating method to ensure total destruction of the pharmacophore.

Waste Segregation & Decision Logic

Effective disposal relies on a self-validating workflow.[1] Use the following logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 5-(Azetidin-3-yl)pyrimidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SegregateSolid Bin A: Solid Hazardous Waste (Trace Contaminated) Solid->SegregateSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic >10% Organics Aqueous Aqueous Solution SolventCheck->Aqueous <10% Organics SegregateHalogen Bin B: Halogenated Organic Waste Organic->SegregateHalogen Contains DCM/Chloroform SegregateNonHal Bin C: Non-Halogenated Organic Waste Organic->SegregateNonHal No Halogens pHCheck Check pH Aqueous->pHCheck Acidic pH < 4 pHCheck->Acidic Acidic Neutral pH 4 - 10 pHCheck->Neutral Neutral SegregateAq Bin D: Aqueous Waste (Toxic/Irritant) Acidic->SegregateAq Do NOT mix with Bases/Cyanides Neutral->SegregateAq Destruction FINAL DISPOSAL: High-Temp Incineration SegregateSolid->Destruction SegregateHalogen->Destruction SegregateNonHal->Destruction SegregateAq->Destruction

Figure 1: Decision matrix for segregating 5-(Azetidin-3-yl)pyrimidine HCl waste streams.[1] Note the critical segregation of acidic aqueous waste.

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1] Expired reagent, contaminated gloves, weighing boats, spill cleanup materials.

  • Containerization: Place waste in a wide-mouth HDPE jar or a double-lined polyethylene bag.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(Azetidin-3-yl)pyrimidine HCl" (95%), "Trace Debris" (5%).[1]

    • Hazard Checkboxes: Irritant, Toxic.[2][3][4]

  • Storage: Store in a cool, dry satellite accumulation area. Keep lid tightly closed to prevent moisture absorption (hygroscopic nature may lead to clumping or hydrolysis).

  • Disposal Path: Transfer to EHS for incineration .

Protocol B: Aqueous Waste Solutions

Applicability: Reaction byproducts, mother liquors, HPLC effluent.

  • pH Verification: Using a calibrated pH meter or wide-range strips, verify the pH.[5]

    • If pH < 4:[1] Do not mix with waste streams containing azides, cyanides, or sulfides. The acidity of the HCl salt can liberate toxic gases (HCN, HN₃, H₂S).

  • Consolidation: Pour into a carboy designated for "Aqueous Waste with Toxic Organics."

  • Rinsing: Triple-rinse original glassware with water. Add the first rinse to the waste carboy. Subsequent rinses can go to the drain only if confirmed free of active compound (verify with UV/TLC if unsure).

  • Disposal Path: Transfer to EHS for fuel blending or wastewater treatment (specifically designed for organics destruction).

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Collect Rinsate: Dispose of rinsate as Hazardous Waste (See Protocol B).

  • Deface: Cross out the label and mark "EMPTY."

  • Discard: Place the clean, empty container in standard glass/plastic recycling or trash, depending on local facility rules.

Emergency Response (Spills & Exposure)

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution. This neutralizes the HCl salt and helps degrade the organic residue. Follow with a water rinse.[2][3][4][5][6][7]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][7] The HCl salt is acidic and an irritant; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][4][7] Remove contaminated clothing.[2][3][7][8]

Regulatory Compliance
  • US EPA (RCRA): This compound is not typically listed on the P-list or U-list.[1] However, it must be characterized by the generator. It classifies as a Characteristic Waste if it exhibits ignitability, corrosivity, reactivity, or toxicity. Due to the HCl salt, aqueous solutions may be Corrosive (D002) if pH ≤ 2.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References
  • PubChem. (n.d.). Compound Summary: 5-(Azetidin-3-yl)pyrimidine.[1][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Azetidin-3-yl)pyrimidine hydrochloride

Executive Summary & Chemical Context 5-(Azetidin-3-yl)pyrimidine hydrochloride is a specialized heterocyclic building block used frequently in medicinal chemistry for drug discovery (kinase inhibition, GPCR ligands). As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(Azetidin-3-yl)pyrimidine hydrochloride is a specialized heterocyclic building block used frequently in medicinal chemistry for drug discovery (kinase inhibition, GPCR ligands). As a salt of a strained azetidine ring coupled with a pyrimidine, it presents specific handling challenges:

  • Hygroscopicity: The hydrochloride salt form is prone to absorbing atmospheric moisture, which alters stoichiometry and can degrade the strained ring over time.

  • Bioactivity Potential: While officially classified as an Irritant/Harmful (H302, H315, H319, H335), structurally related azetidines are often treated as "Potent Compounds" (OEB 3) in early-stage development due to unknown long-term toxicity.

  • Dust Hazard: As a fine solid, it poses an inhalation risk that requires strict engineering controls.

This guide moves beyond the basic SDS to provide a logistical framework for safe, reproducible handling.

Risk Assessment & Hazard Identification

The following data synthesizes GHS classifications with "Prudent Practices" for novel pharmaceutical intermediates.

Hazard CategoryGHS CodeSignal WordOperational Implication
Acute Toxicity (Oral) H302 WarningDo not ingest. Treat all surfaces as contaminated. Wash hands immediately after doffing gloves.
Skin Irritation H315 WarningCauses inflammation. Barrier protection (gloves/coat) is non-negotiable.
Eye Irritation H319 WarningHigh Risk. Dust can cause severe irritation. Safety glasses with side shields are the minimum; goggles preferred for powders.
STOT - Single Exp. H335 WarningRespiratory Irritant. Handling outside a fume hood is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a Redundant Defense System to prevent exposure.

PPE ComponentSpecificationScientific Rationale
Primary Hand Protection Nitrile (4 mil minimum) Provides chemical resistance against incidental splash and solid contact.
Secondary Hand Protection Nitrile (Long Cuff) Double-gloving protocol. The outer glove is sacrificial; the inner glove remains clean.
Eye Protection Chemical Safety Goggles Preferred over safety glasses for fine powders to prevent airborne dust from bypassing side shields.
Respiratory Protection Fume Hood (Primary) Mandatory. Do not use N95s as a primary control. Use a hood with face velocity >100 fpm.
Body Protection Lab Coat (Tyvek/Cotton) Buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet.
Visualization: Risk-Based PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the quantity and state of the material.

PPE_Decision_Tree Start Start: Handling 5-(Azetidin-3-yl)pyrimidine HCl StateCheck Is the material Solid (Powder) or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution (Dissolved) StateCheck->Solution Lower Inhalation Risk EnhancedPPE Enhanced PPE: Lab Coat, Goggles, Double Nitrile Gloves, Fume Hood MANDATORY Solid->EnhancedPPE Always QuantityCheck Quantity > 1 gram? Solution->QuantityCheck StandardPPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves QuantityCheck->StandardPPE No (<1g) QuantityCheck->EnhancedPPE Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Protocol: Handling & Weighing

Objective: Weigh 50 mg of compound without degrading the sample or exposing the operator.

Pre-Requisites
  • Environment: Certified Chemical Fume Hood.

  • Equipment: Microbalance (readability 0.01 mg or 0.1 mg), Anti-static gun (Zerostat), Weighing boat (black preferred for visibility).

Step-by-Step Methodology
  • Equilibration:

    • Remove the container from 2-8°C storage.

    • Critical Step: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator or the hood. Why? Opening a cold bottle attracts condensation, hydrolyzing the HCl salt and ruining the compound.

  • Static Control:

    • Azetidine salts are often fluffy and static-prone.

    • Use an anti-static gun on the weighing boat and the spatula before touching the powder.

  • Transfer:

    • Place the balance inside the hood (or use a balance enclosure).

    • Open the vial gently. Do not shake.

    • Transfer solid using a clean, dry spatula.

    • Technique: Tap the spatula gently; do not dump.

  • Decontamination:

    • Immediately recap the vial.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol before returning to storage.

    • Dispose of the Kimwipe as solid hazardous waste.

Visualization: Safe Handling Workflow

This workflow ensures containment from storage to reaction.

Handling_Workflow Storage 1. Cold Storage (2-8°C, Inert Gas) Equilibration 2. Thermal Equilibration (Warm to RT, Sealed) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood, Static Control) Equilibration->Weighing Open Vial Reaction 4. Reaction Setup (Dissolve immediately) Weighing->Reaction Transfer Waste 5. Waste Disposal (Solid & Liquid Segregation) Weighing->Waste Contaminated Consumables Reaction->Waste Post-Exp

Figure 2: Operational workflow emphasizing thermal equilibration to prevent hydrolysis.

Emergency Response & Waste Disposal

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. The HCl salt is acidic and will cause immediate stinging; speed is critical to prevent corneal damage.

  • Skin Contact: Brush off loose powder before washing. Rinsing powder can create a concentrated acidic solution on the skin. Wash with soap and water after brushing.

  • Spills:

    • Evacuate the immediate area if dust is airborne.[1]

    • Don double gloves and goggles.

    • Cover spill with a wet paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).

    • Clean area with weak base (e.g., Sodium Bicarbonate solution) to neutralize traces of the HCl salt.

Disposal Protocols
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the "Solid Hazardous Waste" bin. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: Dissolve excess compound in a combustible solvent (Ethanol/Acetone) and place in "Organic Solvents - Halogenated" waste (due to Chloride content).

  • Destruction: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-(Azetidin-3-yl)pyrimidine hydrochloride. Accessed October 2023.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • BLD Pharm. Product Safety Info: 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azetidin-3-yl)pyrimidine hydrochloride
Reactant of Route 2
5-(Azetidin-3-yl)pyrimidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.